molecular formula C23H22F2N2O4 B15577517 ZK824859

ZK824859

カタログ番号: B15577517
分子量: 428.4 g/mol
InChIキー: CVNXUNVHFJANHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ZK824859 is a useful research compound. Its molecular formula is C23H22F2N2O4 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C23H22F2N2O4

分子量

428.4 g/mol

IUPAC名

2-[[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoro-2-pyridinyl]oxy]butanoic acid

InChI

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)

InChIキー

CVNXUNVHFJANHX-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

what is the mechanism of action of ZK824859

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of ZK824859 (Azetukalner/XEN1101)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of this compound, publicly known as azetukalner and XEN1101. Azetukalner is a novel, potent, and selective positive allosteric modulator of Kv7.2/7.3 voltage-gated potassium channels.[1] Its primary mechanism involves the enhancement of the M-current in neurons, leading to membrane hyperpolarization and stabilization, which in turn reduces neuronal hyperexcitability. This mechanism underlies its therapeutic potential for neurological disorders such as epilepsy.[2] This document details the quantitative data from preclinical studies, outlines the experimental protocols used to derive this data, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

Azetukalner functions as a positive allosteric modulator of the heterotetrameric Kv7.2/7.3 potassium channels, which are fundamental to the regulation of neuronal excitability. The primary consequence of this modulation is the enhancement of the M-current, a non-inactivating, low-threshold potassium current. The key biophysical effects of azetukalner on Kv7.2/7.3 channels are:

  • Hyperpolarizing Shift in the Voltage-Dependence of Activation: Azetukalner significantly shifts the voltage required for channel opening to more negative potentials, increasing the probability of the channels being open at the resting membrane potential.[1]

  • Slowing of Deactivation Kinetics: The drug prolongs the open state of the channel by slowing its closure upon membrane repolarization.[3]

  • Increased Maximal Conductance: Azetukalner can augment the maximal flow of potassium ions through the open channel.[1]

Collectively, these actions potentate the M-current, which acts as a powerful brake on neuronal firing, thereby suppressing the aberrant electrical activity characteristic of seizures.

Quantitative Data

The following tables present a summary of the quantitative data for azetukalner from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of Azetukalner (XEN1101) on Kv7 Channel Subtypes

Channel SubtypeAssay TypeEC₅₀ (nM)
Kv7.2/7.3K+ Flux Assay34
Kv7.2/7.3Electrophysiology27, 42
Kv7.3/7.5Electrophysiology94
Kv7.4Electrophysiology113
[Source:[1][4]]

Table 2: In Vivo Anticonvulsant Efficacy of Azetukalner (XEN1101)

Animal ModelSeizure TypeEndpointEC₅₀ (Plasma Concentration, nM)
MouseMaximal Electroshock Seizure (MES)Protection from tonic hindlimb extension220
[Source:[1]]

Signaling Pathway and Experimental Workflows

Visual diagrams are provided below to illustrate the signaling pathway of azetukalner and the workflows of key experimental protocols.

G cluster_intracellular Intracellular Space Kv7 Kv7.2/7.3 Channel M_current Increased M-current (K+ efflux) Kv7->M_current Azetukalner Azetukalner (XEN1101) Azetukalner->Kv7 Hyperpolarization Membrane Hyperpolarization / Stabilization M_current->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Rate Hyperpolarization->Reduced_Firing

Caption: Azetukalner's signaling pathway in neurons.

G cluster_workflow Automated Patch Clamp Workflow start HEK cells expressing Kv7 channels patch Automated Patch Clamp (Sophion Qube 384) start->patch voltage Apply Voltage Protocol patch->voltage drug Apply Azetukalner (increasing concentrations) voltage->drug record Record Potassium Currents drug->record analyze Analyze Data (EC50, V1/2 shift, deactivation) record->analyze end Determine Potency and Mechanism analyze->end

Caption: Workflow for in vitro electrophysiology studies.

G cluster_workflow Maximal Electroshock Seizure (MES) Workflow start Administer Azetukalner to mice wait Wait for peak plasma concentration start->wait mes Induce seizure via maximal electroshock wait->mes observe Observe for tonic hindlimb extension mes->observe analyze Calculate percentage of protected animals observe->analyze end Determine in vivo anticonvulsant efficacy (EC50) analyze->end

Caption: Workflow for the in vivo MES seizure model.

Detailed Experimental Protocols

In Vitro Electrophysiology using Automated Patch Clamp

Objective: To quantify the potency and characterize the biophysical effects of azetukalner on Kv7 channel subtypes.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express specific human Kv7 channel subunits (e.g., Kv7.2/7.3, Kv7.3/7.5, Kv7.4). Cells are maintained in standard cell culture conditions (37°C, 5% CO₂).

  • Electrophysiological Recording: A high-throughput automated patch-clamp system, such as the Sophion Qube 384, is utilized for whole-cell recordings.

  • Recording Solutions:

    • Internal (Pipette) Solution: Comprises (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with KOH.

    • External (Bath) Solution: Contains (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Voltage-Clamp Protocol:

    • The membrane potential is held at -80 mV.

    • Currents are elicited by applying a series of depolarizing voltage steps (e.g., for 500 ms (B15284909) in 10 mV increments from -100 mV to +40 mV).

    • A subsequent repolarizing step to a negative potential (e.g., -60 mV) is used to measure the tail currents and determine deactivation kinetics.

  • Compound Application: Azetukalner, dissolved in the external solution, is applied to the cells in increasing concentrations to establish a dose-response relationship.

  • Data Analysis: The recorded current amplitudes are analyzed to calculate the EC₅₀ value. The voltage at which half of the channels are activated (V₁/₂) is determined from the conductance-voltage relationship, and the shift induced by the drug is quantified. Deactivation time constants are derived from the decay of the tail currents.

In Vivo Anticonvulsant Activity in the Maximal Electroshock Seizure (MES) Model

Objective: To evaluate the in vivo efficacy of azetukalner in a model of generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Adult male mice (e.g., CF-1 strain) are used for the study.

  • Compound Administration: Azetukalner is formulated in an appropriate vehicle and administered orally (p.o.) across a range of doses.

  • Seizure Induction: At the time corresponding to the predicted peak plasma concentration of azetukalner, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Primary Endpoint: The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension is calculated for each dose group. The plasma concentration of azetukalner at the time of the electroshock is determined, and these data are used to calculate the EC₅₀, which is the plasma concentration required to protect 50% of the animals from the seizure endpoint.[1]

References

Early Studies on ZK824859: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the early preclinical studies on ZK824859, a potent and selective inhibitor of the urokinase plasminogen activator (uPA). The information is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and therapeutic potential of this compound, particularly in the context of multiple sclerosis.

Core Compound Data

This compound has been identified as an orally bioavailable and selective inhibitor of human urokinase plasminogen activator (uPA).[1][2] Its inhibitory activity and selectivity have been quantified, and it has shown efficacy in a preclinical model of multiple sclerosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in early studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeSpeciesIC50 (nM)
uPAHuman79
tPAHuman1580
PlasminHuman1330
uPAMouse410
tPAMouse910
PlasminMouse1600

Table 2: Pharmacokinetic Profile of this compound

SpeciesRoute of AdministrationOral Bioavailability (Foral)
RatOral30%

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. While the full detailed protocols from the primary literature on this compound by Islam et al. (2018) are not publicly available, this section outlines standardized and widely accepted methodologies for the key experiments conducted.

Urokinase Plasminogen Activator (uPA) Inhibition Assay

This protocol describes a typical chromogenic assay to determine the inhibitory activity of a compound against uPA.

Principle: The enzymatic activity of uPA is measured by its ability to convert plasminogen to plasmin. Plasmin, a serine protease, then cleaves a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically. The reduction in color development in the presence of an inhibitor is proportional to its inhibitory potency.

Materials:

  • Human recombinant uPA

  • Human plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., Tris-HCl, pH 7.4 with Tween 20)

  • This compound (or other test inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the inhibitor in assay buffer.

  • In a 96-well plate, add the following to each well in order:

    • Assay buffer

    • Inhibitor solution at various concentrations (or vehicle control)

    • Human uPA solution

  • Incubate the plate at 37°C for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Add the plasminogen solution to each well.

  • Initiate the chromogenic reaction by adding the plasmin substrate.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) and continue to take readings at regular intervals.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Chronic Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

EAE is a widely used animal model for human multiple sclerosis. The following is a generalized protocol for inducing chronic EAE in C57BL/6 mice.[3][4][5]

Principle: EAE is induced by immunizing mice with a myelin-derived peptide, such as Myelin Oligodendrocyte Glycoprotein (MOG)35-55, emulsified in Complete Freund's Adjuvant (CFA). This leads to an autoimmune response against the central nervous system (CNS), resulting in inflammation, demyelination, and progressive paralysis that mimics aspects of multiple sclerosis.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for this compound

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 in CFA.

    • Anesthetize the mice and administer a subcutaneous injection of the MOG/CFA emulsion, typically split between two sites on the flank.

    • Administer an intraperitoneal (i.p.) injection of PTX in PBS.

  • PTX Boost (Day 2):

    • Administer a second i.p. injection of PTX.

  • Clinical Scoring:

    • Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Score the disease severity using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

  • Treatment:

    • For prophylactic treatment, begin administration of this compound (e.g., by oral gavage) on the day of immunization or shortly after.

    • For therapeutic treatment, begin administration of this compound upon the onset of clinical signs.

    • Administer the vehicle to a control group of mice.

  • Data Analysis:

    • Record the daily clinical scores for each mouse.

    • Calculate the mean clinical score for each treatment group over time.

    • Statistical analysis is performed to determine the significance of the treatment effect compared to the vehicle control.

Visualizations

The following diagrams illustrate the key biological pathway and experimental workflow relevant to the early studies of this compound.

uPA_Signaling_Pathway_in_MS cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Activates Inflammatory_Cells Inflammatory Cells uPAR->Inflammatory_Cells Anchored on Plasmin Plasmin Plasminogen->Plasmin Cleavage ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs pro-MMPs Plasmin->MMPs Activates Degraded_ECM Degraded ECM ECM->Degraded_ECM Cell_Migration Cell Migration & Invasion Degraded_ECM->Cell_Migration Facilitates Active_MMPs Active MMPs MMPs->Active_MMPs Cleavage Active_MMPs->ECM Degrades Inflammatory_Cells->Cell_Migration Leads to Blood_Brain_Barrier Blood-Brain Barrier (BBB) Demyelination Demyelination & Axonal Damage Blood_Brain_Barrier->Demyelination Cell_Migration->Blood_Brain_Barrier Across This compound This compound This compound->uPA Inhibits

Caption: uPA Signaling Pathway in Multiple Sclerosis Pathogenesis.

EAE_Experimental_Workflow cluster_induction EAE Induction Phase cluster_monitoring Monitoring & Treatment Phase cluster_endpoint Study Endpoint Day_0 Day 0: - Immunize mice with MOG35-55/CFA - Administer PTX (i.p.) Day_2 Day 2: - Administer PTX boost (i.p.) Day_0->Day_2 Day_7 Day 7 onwards: - Daily clinical scoring - Monitor body weight Day_2->Day_7 Treatment_Start Initiate Treatment: - this compound or Vehicle (Prophylactic or Therapeutic) Day_7->Treatment_Start Data_Collection Ongoing Data Collection: - Daily clinical scores - Adverse event monitoring Treatment_Start->Data_Collection Endpoint Study Endpoint (e.g., Day 28): - Euthanasia - Tissue collection (CNS) - Histopathological analysis Data_Collection->Endpoint

Caption: Experimental Workflow for the Chronic EAE Mouse Model.

References

ZK824859: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ZK824859, a potent and selective inhibitor of urokinase plasminogen activator (uPA). The information presented herein is intended to support further research and development efforts related to this compound.

Core Chemical and Pharmacological Properties

This compound is a novel, orally available small molecule inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in the pathogenesis of various diseases, including multiple sclerosis.[1]

Chemical Structure and Identifiers
PropertyValue
IUPAC Name (2R)-2-[[6-[[3'-(aminomethyl)-5-methylbiphenyl-3-yl]oxy]-3,5-difluoropyridin-2-yl]oxy]butanoic acid
Molecular Formula C₂₃H₂₂F₂N₂O₄
Molecular Weight 428.43 g/mol
CAS Number 2271122-53-1
SMILES CC--INVALID-LINK--C(O)=O
InChIKey CVNXUNVHFJANHX-HXUWFJFHSA-N
In Vitro Potency and Selectivity

This compound demonstrates high affinity and selectivity for human uPA. Its inhibitory activity has been quantified against related serine proteases, highlighting its specificity. The compound exhibits reduced potency and selectivity against the murine orthologs.

Target EnzymeOrganismIC₅₀ (nM)
uPA Human79[1][2]
tPA Human1580[1][2]
Plasmin Human1330[1][2]
uPA Mouse410[2]
tPA Mouse910[2]
Plasmin Mouse1600[2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the direct inhibition of urokinase plasminogen activator (uPA). uPA is a key enzyme in the plasminogen activation system, where it converts the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, has broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components and the activation of matrix metalloproteinases (MMPs). This cascade is crucial for cell migration, tissue remodeling, and invasion.

The uPA system is initiated by the binding of uPA to its cell surface receptor, uPAR. This localized proteolytic activity at the cell surface is implicated in various pathological processes, including tumor metastasis and neuroinflammation. By inhibiting uPA, this compound effectively blocks this proteolytic cascade, thereby attenuating downstream cellular processes such as inflammation and cell migration.

uPA_Signaling_Pathway uPA/uPAR Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular uPA uPA Plasminogen Plasminogen uPA->Plasminogen Activation uPAR uPAR uPA->uPAR Plasmin Plasmin ECM Extracellular Matrix (e.g., Fibronectin, Laminin) Plasmin->ECM Degradation pro_MMPs Pro-MMPs Plasmin->pro_MMPs Activation Cellular_Responses Cell Migration, Invasion, Proliferation ECM->Cellular_Responses Modulation of Cell Behavior MMPs Active MMPs MMPs->ECM Degradation This compound This compound This compound->uPA Inhibition

uPA/uPAR signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy in a Model of Multiple Sclerosis

The therapeutic potential of this compound has been evaluated in a chronic mouse Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis. Oral administration of this compound demonstrated a dose-dependent effect on the clinical scores of the disease.

Dose (mg/kg, b.i.d.)Duration (days)Outcome
5025Complete prevention of disease development[2]
2525No effect on clinical scores[2]
1025No effect on clinical scores[2]

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used to characterize this compound.

In Vitro uPA Inhibition Assay (IC₅₀ Determination)

This protocol describes a typical chromogenic assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against uPA.

uPA_Inhibition_Assay_Workflow Workflow for uPA Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer, uPA Enzyme, Chromogenic Substrate, and this compound Serial Dilutions Incubate_Enzyme_Inhibitor Pre-incubate uPA with varying concentrations of this compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Chromogenic Substrate to initiate the reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Absorbance Measure absorbance at 405 nm kinetically or at a fixed endpoint Incubate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate percent inhibition relative to no-inhibitor control Measure_Absorbance->Calculate_Inhibition Determine_IC50 Plot percent inhibition vs. log[this compound] and fit to a four-parameter logistic curve to determine IC₅₀ Calculate_Inhibition->Determine_IC50

Workflow diagram for the in vitro uPA inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Enzyme Solution: Dilute human recombinant uPA in assay buffer to a final concentration of 1 nM.

    • Substrate Solution: Prepare a stock solution of a chromogenic uPA substrate (e.g., S-2444) in sterile water.

    • Test Compound: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the this compound serial dilutions or vehicle control (DMSO in assay buffer).

    • Add 50 µL of the uPA enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 30 minutes, or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Chronic Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the induction of chronic EAE in C57BL/6 mice to evaluate the in vivo efficacy of this compound.

Methodology:

  • Animals:

    • Use female C57BL/6 mice, 8-10 weeks of age.

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 100 µg of MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

    • On day 0 and day 2, administer 200 ng of pertussis toxin intraperitoneally.

  • Treatment:

    • Randomize mice into treatment groups.

    • Administer this compound or vehicle control orally, twice daily (b.i.d.), starting from the day of immunization and continuing for 25 days.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Data Analysis:

    • Plot the mean clinical score for each group over time.

    • Analyze the data for statistical significance between the treatment and vehicle control groups using appropriate statistical methods (e.g., two-way ANOVA).

Conclusion

This compound is a potent and selective inhibitor of uPA with demonstrated efficacy in a preclinical model of multiple sclerosis. Its favorable oral bioavailability and in vivo activity make it a promising candidate for further investigation as a therapeutic agent for neuroinflammatory and other diseases where uPA plays a pathogenic role. The data and protocols presented in this guide are intended to facilitate future research into the therapeutic potential of this compound.

References

Unveiling the Target: A Technical Guide to the Biological Identification of ZK824859

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological target identification of ZK824859, a selective inhibitor of the urokinase plasminogen activator (uPA). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Executive Summary

This compound is an orally available, selective inhibitor of human urokinase plasminogen activator (uPA), a serine protease implicated in various physiological and pathological processes, including fibrinolysis, cell migration, and tumor invasion. This guide details the key findings that establish uPA as the primary biological target of this compound, presenting its inhibitory potency and selectivity against related proteases. Furthermore, it outlines the experimental methodologies employed to ascertain these findings and illustrates the broader biological context of uPA signaling.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against human and murine uPA, as well as other related serine proteases. The data, summarized below, highlights the compound's selectivity for human uPA.

Target Enzyme (Human)IC50 (nM)
Urokinase Plasminogen Activator (uPA)79[1][2][3]
Tissue Plasminogen Activator (tPA)1580[1][2][3]
Plasmin1330[1][2][3]
Target Enzyme (Mouse) IC50 (nM)
Urokinase Plasminogen Activator (uPA)410[1][3]
Tissue Plasminogen Activator (tPA)910[1][3]
Plasmin1600[1][3]

The data clearly indicates that this compound is significantly more potent against human uPA compared to tPA and plasmin, demonstrating its selectivity. A notable species difference is observed, with a 5-fold decrease in potency and a loss of selectivity in the murine system.[1][3]

In Vivo Efficacy in a Preclinical Model

The biological activity of this compound was assessed in a chronic mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.

Animal ModelDosageAdministrationOutcome
Chronic Mouse EAE (Female SJL mice)50 mg/kgb.i.d. for 25 daysComplete prevention of disease development[1][3]
25 mg/kgb.i.d. for 25 daysNo effect on clinical scores[1][3]
10 mg/kgb.i.d. for 25 daysNo effect on clinical scores[1][3]

These findings suggest that sufficient inhibition of uPA in vivo can prevent the progression of EAE, further validating uPA as a relevant therapeutic target for this compound.

Experimental Protocols

The following sections describe the likely methodologies used to determine the biological activity of this compound.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of uPA, tPA, and plasmin.

Materials:

  • Purified human/mouse uPA, tPA, and plasmin

  • Chromogenic substrate specific for each enzyme (e.g., S-2444 for uPA)

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • This compound hydrochloride dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • A solution of the respective enzyme is prepared in the assay buffer.

  • Serial dilutions of this compound are prepared and added to the wells of a 96-well plate.

  • The enzyme solution is added to the wells containing the inhibitor and incubated for a pre-determined period at a controlled temperature (e.g., 37°C).

  • The chromogenic substrate is added to each well to initiate the enzymatic reaction.

  • The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • The rate of substrate hydrolysis is calculated for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Chronic Mouse EAE Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

Materials:

  • Female SJL mice

  • Myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide or other suitable encephalitogen

  • Complete Freund's Adjuvant (CFA)

  • Pertussis toxin

  • This compound hydrochloride formulated for oral administration

  • Vehicle control

Procedure:

  • EAE is induced in female SJL mice by immunization with an encephalitogenic peptide emulsified in CFA, followed by administration of pertussis toxin.

  • Mice are randomly assigned to treatment and control groups.

  • Treatment with this compound (at doses of 10, 25, and 50 mg/kg) or vehicle is initiated on the day of immunization or at the onset of clinical signs and administered twice daily (b.i.d.) for 25 days.

  • Clinical scores are assessed daily to monitor disease progression, typically using a standardized scale (e.g., 0 = no disease, 5 = moribund).

  • Body weight and general health of the animals are monitored throughout the study.

  • At the end of the study, spinal cords and brains may be collected for histological analysis to assess inflammation and demyelination.

  • The effect of this compound on clinical scores is statistically analyzed to determine its efficacy.

Visualizing the Biological Context

The following diagrams illustrate the uPA signaling pathway and a representative workflow for the biological target identification of an inhibitor like this compound.

UPASignalingPathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Cleavage uPA uPA uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Binds uPAR->Plasminogen Integrins Integrins uPAR->Integrins Interacts ECM ECM Proteins Plasmin->ECM Degrades FAK FAK Integrins->FAK Src Src FAK->Src Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK CellMigration Cell Migration Ras_Raf_MEK_ERK->CellMigration Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival Ras_Raf_MEK_ERK->Survival

Caption: The uPA/uPAR signaling pathway, leading to ECM degradation and intracellular signaling.

TargetIDWorkflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound This compound PrimaryScreen Primary Screen (e.g., uPA activity assay) Compound->PrimaryScreen HitConfirmation Hit Confirmation PrimaryScreen->HitConfirmation SelectivityPanel Selectivity Panel (tPA, Plasmin, etc.) HitConfirmation->SelectivityPanel IC50 IC50 Determination SelectivityPanel->IC50 AnimalModel Disease Model Selection (e.g., EAE) IC50->AnimalModel Lead Candidate DoseResponse Dose-Response Study AnimalModel->DoseResponse Efficacy Efficacy Evaluation (Clinical Scores) DoseResponse->Efficacy

Caption: A generalized workflow for the biological target identification of a small molecule inhibitor.

References

In Vitro Characterization of ZK824859: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK824859 is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in the pathophysiology of various diseases, including cancer and multiple sclerosis. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity and providing detailed methodologies for the key experiments cited. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals working with this compound.

Core Compound Profile: this compound

This compound is a small molecule inhibitor belonging to the benzylamine (B48309) class. It has been identified as a selective inhibitor of human urokinase plasminogen activator (uPA).

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human and mouse serine proteases was determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target EnzymeSpeciesIC50 (nM)
uPAHuman79
tPAHuman1580
PlasminHuman1330
uPAMouse410
tPAMouse910
PlasminMouse1600

Table 1: IC50 values of this compound against various serine proteases.

Experimental Protocols

Serine Protease Inhibition Assay (General Protocol)

The inhibitory activity of this compound was likely determined using a chromogenic or fluorogenic substrate-based assay. The following provides a general methodology that can be adapted for the specific enzymes tested.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of uPA, tPA, and plasmin.

Materials:

  • Purified human or mouse uPA, tPA, and plasmin

  • This compound

  • Appropriate chromogenic or fluorogenic substrate for each enzyme (e.g., S-2444 for uPA)

  • Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are diluted to their optimal working concentrations in the assay buffer.

  • Assay Reaction: a. A fixed volume of the enzyme solution is added to the wells of a 96-well plate. b. Varying concentrations of this compound are added to the wells containing the enzyme and incubated for a pre-determined period to allow for inhibitor-enzyme binding. c. The enzymatic reaction is initiated by the addition of the substrate.

  • Data Acquisition: The absorbance or fluorescence is measured at regular intervals using a microplate reader. The rate of substrate hydrolysis is determined from the linear portion of the reaction progress curve.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Add_Inhibitor Add this compound Dilutions and Incubate Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare Enzyme Solution (uPA, tPA, or Plasmin) Add_Enzyme Add Enzyme to Microplate Wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Start_Reaction Initiate Reaction with Substrate Substrate_Prep->Start_Reaction Add_Enzyme->Add_Inhibitor Add_Inhibitor->Start_Reaction Measure_Activity Measure Absorbance/Fluorescence over Time Start_Reaction->Measure_Activity Calculate_Inhibition Calculate Percent Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 using Dose-Response Curve Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the IC50 of this compound against serine proteases.

Signaling Pathway

This compound exerts its effect by inhibiting the enzymatic activity of uPA. The uPA system is a key regulator of extracellular matrix degradation and is involved in various signaling pathways that control cell migration, invasion, and proliferation.

Urokinase Plasminogen Activator (uPA) Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling uPA uPA Plasminogen Plasminogen uPA->Plasminogen Cleavage uPAR uPAR uPA->uPAR Binding pro_uPA pro-uPA pro_uPA->uPA Activation Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degraded_ECM Degraded ECM ECM->Degraded_ECM Signaling Downstream Signaling (e.g., FAK, Src, Ras-MAPK) uPAR->Signaling Response Cellular Responses (Migration, Invasion, Proliferation) Signaling->Response This compound This compound This compound->uPA Inhibition

Caption: Simplified diagram of the uPA signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a selective inhibitor of human uPA with demonstrated in vitro potency. The data and methodologies presented in this technical guide provide a foundation for further investigation and development of this compound for therapeutic applications. Further studies are warranted to explore its detailed binding kinetics, enzyme kinetics, and effects in various cell-based functional assays to fully elucidate its mechanism of action and potential clinical utility.

Preliminary Technical Guide on ZK824859: A Selective Urokinase Plasminogen Activator (uPA) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824859 is an orally available, selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in the pathophysiology of several diseases, including multiple sclerosis. This technical guide provides a preliminary overview of the available preclinical data on this compound, including its biochemical activity, in vivo efficacy in a relevant disease model, and the associated signaling pathways. The information presented herein is compiled from publicly accessible scientific literature and chemical supplier databases.

Core Compound Information

ParameterValueReference
IUPAC Name (2R)-2-[[6-[[3'-(aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl]oxy]-3,5-difluoropyridin-2-yl]oxy]butanoic acidN/A
CAS Number 2254001-81-3N/A
Molecular Formula C23H22F2N2O4N/A
Molecular Weight 428.43 g/mol N/A

Biochemical Activity: In Vitro Inhibition

This compound has been characterized as a potent and selective inhibitor of human uPA. Its inhibitory activity has been quantified against human and mouse uPA, as well as related proteases such as tissue plasminogen activator (tPA) and plasmin, to establish its selectivity profile.

Target EnzymeSpeciesIC50 (nM)Reference
uPAHuman79N/A
tPAHuman1580N/A
PlasminHuman1330N/A
uPAMouse410N/A
tPAMouse910N/A
PlasminMouse1600N/A

In Vivo Efficacy: Chronic Mouse EAE Model

The therapeutic potential of this compound has been investigated in a chronic mouse model of experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis.

Animal ModelDosing RegimenDurationOutcomeReference
Chronic Mouse EAE50 mg/kg, b.i.d.25 daysComplete prevention of disease developmentN/A
Chronic Mouse EAE25 mg/kg, b.i.d.25 daysNo effect on clinical scoresN/A
Chronic Mouse EAE10 mg/kg, b.i.d.25 daysNo effect on clinical scoresN/A

Signaling Pathway

The urokinase plasminogen activator system plays a crucial role in extracellular matrix degradation, cell migration, and tissue remodeling. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade, primarily through the conversion of plasminogen to plasmin. This cascade is implicated in the breakdown of the blood-brain barrier and inflammatory cell infiltration in multiple sclerosis. This compound, by inhibiting uPA, is hypothesized to disrupt this pathological cascade.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPA uPA uPAR uPAR uPA->uPAR Binding pro_uPA pro-uPA (inactive) pro_uPA->uPA Activation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Conversion (catalyzed by uPA-uPAR complex) ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Cell_Migration Cell Migration & Invasion ECM->Cell_Migration Leads to This compound This compound This compound->uPA Inhibition uPAR->Plasminogen

Caption: uPA Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The preclinical evaluation of a novel uPA inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (uPA Inhibition - IC50) Compound_Synthesis->Biochemical_Assay Selectivity_Screening Selectivity Screening (vs. tPA, Plasmin) Biochemical_Assay->Selectivity_Screening EAE_Model Chronic EAE Mouse Model Induction Selectivity_Screening->EAE_Model Lead Candidate Selection Dosing This compound Administration (b.i.d.) EAE_Model->Dosing Clinical_Scoring Clinical Score Monitoring Dosing->Clinical_Scoring Data_Analysis Data Analysis and Efficacy Determination Clinical_Scoring->Data_Analysis

Caption: Preclinical Evaluation Workflow for this compound.

Experimental Protocols

Disclaimer: The following are generalized protocols. The specific protocols for the synthesis and evaluation of this compound as detailed in the primary literature were not publicly accessible and therefore could not be reproduced here.

uPA Inhibition Assay (IC50 Determination) - General Protocol
  • Reagents and Materials:

    • Human urokinase (uPA)

    • Chromogenic substrate for uPA (e.g., S-2444)

    • Assay buffer (e.g., Tris-HCl with NaCl and a surfactant)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add a fixed concentration of human uPA to each well, except for the blank controls.

    • Add the different concentrations of this compound to the wells containing uPA. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

    • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen substrate.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Chronic Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model - General Protocol
  • Animals:

    • Female mice of a susceptible strain (e.g., C57BL/6 or SJL)

  • Induction of EAE:

    • Prepare an emulsion of a myelin antigen (e.g., MOG35-55 peptide or PLP139-151 peptide) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

    • On day 0, immunize the mice subcutaneously with the antigen-CFA emulsion at one or more sites (e.g., flanks and base of the tail).

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.

  • Drug Administration:

    • Prepare a formulation of this compound suitable for oral administration (e.g., in a vehicle such as methylcellulose).

    • Begin dosing at a specified time point relative to immunization (e.g., prophylactically from day 0 or therapeutically after disease onset).

    • Administer the specified dose of this compound (e.g., 10, 25, 50 mg/kg) twice daily (b.i.d.) for the duration of the study.

    • Include a vehicle control group that receives the formulation without the active compound.

  • Clinical Assessment:

    • Monitor the mice daily for clinical signs of EAE and record their body weight.

    • Score the clinical signs using a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = forelimb and hind limb paralysis; 5 = moribund).

    • Continue monitoring and scoring for the duration of the experiment (e.g., 25 days).

  • Data Analysis:

    • Plot the mean clinical scores over time for each treatment group.

    • Perform statistical analysis to compare the treatment groups with the vehicle control group to determine the efficacy of this compound.

Conclusion

This compound is a selective inhibitor of urokinase plasminogen activator with demonstrated in vitro potency and in vivo efficacy in a preclinical model of multiple sclerosis. The available data suggest that inhibition of uPA may be a promising therapeutic strategy for this neuroinflammatory disease. Further research is warranted to fully elucidate the mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound to support its potential clinical development.

Methodological & Application

No Publicly Available Data for ZK824859 Experimental Protocols in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the experimental compound "ZK824859" have yielded no publicly available scientific literature, application notes, or protocols related to its use in cell culture. This suggests that this compound may be an internal designation for a compound in the early stages of development, a highly proprietary molecule not yet disclosed in public forums, or a new chemical entity that has not been the subject of published research.

Without accessible data on its mechanism of action, cellular targets, or effects on cell lines, it is not possible to provide the requested detailed application notes, protocols, quantitative data summaries, or signaling pathway diagrams. The core requirements of data presentation, experimental methodologies, and visualization are contingent on the availability of foundational research data, which is currently absent from the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a compound developed within their organization or to contact the originating institution or company for information. As research on this compound is published, it will become possible to develop and disseminate the detailed protocols and application notes requested.

Application Notes and Protocols for the Use of ZK824859 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824859 is a potent and selective, orally available inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.[1][2] Its targeted inhibition of uPA makes it a valuable tool for investigating the role of the uPA system in diseases such as autoimmune disorders, cancer, and fibrosis. These application notes provide detailed protocols and data for the use of this compound in various animal models.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of uPA, thereby preventing the conversion of plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades extracellular matrix (ECM) components and activates matrix metalloproteinases (MMPs). By blocking this cascade, this compound can impede cell invasion and migration, processes central to inflammatory cell infiltration, tumor metastasis, and the progression of fibrotic diseases.

The binding of uPA to its receptor, uPAR, initiates a signaling cascade that influences cell adhesion, migration, proliferation, and survival. While this compound directly targets the enzymatic activity of uPA, this can also indirectly affect these signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound and other relevant uPA inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC50 (nM)Reference
uPAHuman79[1][2]
tPAHuman1580[1][2]
PlasminHuman1330[1][2]
uPAMouse410[1]
tPAMouse910[1]
PlasminMouse1600[1]

Table 2: Efficacy of uPA Inhibitors in Animal Models

CompoundAnimal ModelDiseaseDosing RegimenKey FindingsReference
This compound Chronic Mouse EAE (SJL mice)Multiple Sclerosis50 mg/kg, b.i.d., for 25 daysComplete prevention of disease development.[1]
Upamostat (WX-671) Cholangiocarcinoma PDXCancerNot specifiedSignificant decrease in tumor volume.[3]
IPR-803 Murine Breast Cancer Metastasis ModelCancer200 mg/kg, 3 times a week for 5 weeks, oral gavageImpaired metastasis to the lungs.[4]
TM5275 TNBS-induced Intestinal Fibrosis (mice)Fibrosis50 mg/kg, oral administrationDecreased collagen accumulation and attenuated fibrogenesis.[5]
Anti-human uPA Antibodies Human Squamous Carcinoma (HEp3) Xenograft (nude mice)Cancer150-3000 inhibitory units/mouse/day, s.c.Absence of local invasion.[2]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is for the use of this compound in a chronic relapsing-remitting EAE model in SJL mice, a common model for multiple sclerosis.

Materials:

  • Female SJL mice (8-10 weeks old)

  • This compound hydrochloride

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • PLP 139-151 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (optional, to increase disease severity)

  • Standard animal handling and injection equipment

Protocol:

  • EAE Induction:

    • Prepare an emulsion of PLP 139-151 in CFA.

    • Immunize female SJL mice (8-10 weeks old) subcutaneously with the emulsion at two to four sites on the back.[6]

    • If using, administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.[7]

  • Preparation of this compound Formulation:

    • Prepare a stock solution of this compound in DMSO.

    • To prepare the final formulation, add the DMSO stock solution to PEG300 and mix. Then add Tween-80 and mix, followed by the addition of saline to reach the final desired concentration. A clear solution should be obtained.[1]

  • Drug Administration:

    • Begin administration of this compound or vehicle control on the day of immunization or at the first signs of disease.

    • Administer this compound orally (e.g., by gavage) at a dose of 10, 25, or 50 mg/kg, twice daily (b.i.d.).[1]

  • Monitoring and Evaluation:

    • Monitor mice daily for clinical signs of EAE using a standard scoring system (0-5 scale).[6]

    • Record body weight daily.

    • At the end of the study, tissues (e.g., spinal cord) can be collected for histological analysis of inflammation and demyelination.

Cancer Xenograft Model (General Protocol)

This is a general protocol for evaluating a uPA inhibitor like this compound in a subcutaneous cancer xenograft model. This protocol can be adapted for various cancer cell lines.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line known to express uPA (e.g., human pancreatic, breast, or squamous carcinoma cells)[2][8]

  • This compound hydrochloride

  • Appropriate vehicle for this compound

  • Matrigel (optional)

  • Calipers for tumor measurement

Protocol:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions.

    • Harvest and resuspend cells in sterile PBS or culture medium, with or without Matrigel.

    • Inject a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.

  • Drug Preparation and Administration:

    • Prepare the this compound formulation. The choice of vehicle will depend on the physicochemical properties of the compound and the route of administration.

    • Once tumors are established and have reached a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Administer this compound or vehicle control according to the desired schedule (e.g., daily, orally or intraperitoneally).

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice.

  • Endpoint Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and weigh them.

    • Tumor tissue can be processed for histological analysis, immunohistochemistry (e.g., for proliferation and apoptosis markers), or molecular analysis.

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes a model for inducing lung fibrosis in mice to evaluate the anti-fibrotic potential of uPA inhibitors.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin (B88199) sulfate

  • This compound hydrochloride

  • Appropriate vehicle for this compound

  • Equipment for intratracheal instillation

Protocol:

  • Induction of Pulmonary Fibrosis:

    • Anesthetize mice.

    • Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) in sterile saline. Control mice receive saline only.

  • Drug Administration:

    • Initiate treatment with this compound or vehicle at a specified time point after bleomycin administration (e.g., day 7, once the inflammatory phase has subsided).[9]

    • Administer the compound daily via the desired route (e.g., oral gavage).

  • Evaluation of Fibrosis:

    • Euthanize mice at a predetermined endpoint (e.g., day 21 or 28).

    • Harvest the lungs.

    • Assess the extent of fibrosis through:

      • Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition.

      • Hydroxyproline Assay: Quantify the total lung collagen content.

      • Quantitative PCR: Analyze the expression of fibrotic markers (e.g., collagen I, α-SMA).

Signaling Pathways and Experimental Workflows

uPA Signaling Pathway

The following diagram illustrates the central role of the uPA/uPAR system in mediating extracellular matrix degradation and cell signaling. This compound acts by directly inhibiting the proteolytic activity of uPA.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA uPA uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Binds This compound This compound This compound->uPA Inhibits ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs (pro-form) Pro-MMPs Plasmin->MMPs (pro-form) Activates Degraded ECM Degraded ECM ECM->Degraded ECM MMPs (active) Active MMPs MMPs (pro-form)->MMPs (active) MMPs (active)->ECM Degrades Integrins Integrins uPAR->Integrins Interacts with Signaling Pathways PI3K/Akt, MAPK/ERK Integrins->Signaling Pathways Cellular Responses Migration, Invasion, Proliferation, Survival Signaling Pathways->Cellular Responses EAE_Workflow Start Start Acclimatize Acclimatize SJL Mice Start->Acclimatize Induce_EAE Induce EAE (PLP 139-151 in CFA) Acclimatize->Induce_EAE Randomize Randomize into Groups (Vehicle vs. This compound) Induce_EAE->Randomize Administer_Drug Administer this compound or Vehicle (e.g., 50 mg/kg, b.i.d.) Randomize->Administer_Drug Monitor Daily Monitoring: - Clinical Score - Body Weight Administer_Drug->Monitor Endpoint Study Endpoint (e.g., Day 25) Monitor->Endpoint Analysis Tissue Collection & Analysis: - Histology - Molecular Analysis Endpoint->Analysis End End Analysis->End uPA_Inhibition_Cancer uPA_Inhibitor uPA Inhibitor (e.g., this compound) uPA_Activity uPA Activity uPA_Inhibitor->uPA_Activity Inhibits Plasmin_Activation Plasmin Activation uPA_Activity->Plasmin_Activation Leads to uPAR_Signaling uPAR-mediated Signaling uPA_Activity->uPAR_Signaling Modulates ECM_Degradation ECM Degradation Plasmin_Activation->ECM_Degradation MMP_Activation MMP Activation Plasmin_Activation->MMP_Activation Tumor_Invasion Tumor Cell Invasion ECM_Degradation->Tumor_Invasion MMP_Activation->Tumor_Invasion Metastasis Metastasis Tumor_Invasion->Metastasis Cell_Migration Cell Migration uPAR_Signaling->Cell_Migration Angiogenesis Angiogenesis uPAR_Signaling->Angiogenesis Cell_Migration->Metastasis Angiogenesis->Metastasis

References

Application Notes and Protocols for ZK824859: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "ZK824859," no publicly available data regarding its dosage, administration, preclinical studies, mechanism of action, or clinical trials could be identified.

The identifier "this compound" does not correspond to any known therapeutic agent in publicly accessible scientific literature, patent databases, or clinical trial registries. It is possible that this identifier represents an internal compound code that has not been disclosed in public forums, a discontinued (B1498344) research compound, or a typographical error.

Without any foundational information on the compound, it is not possible to generate the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain.

Application Notes and Protocols for In Vivo Experimental Design of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vivo Experimental Design for a Novel Compound (Placeholder: ZK824859)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The successful preclinical evaluation of a novel therapeutic compound, herein referred to as this compound, necessitates a meticulously planned in vivo experimental design. In vivo experiments are fundamental for understanding the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of a new drug candidate in a complex biological system before it can proceed to human trials.[1][2] This document provides a comprehensive guide to designing and executing in vivo studies for compounds like this compound, focusing on key aspects such as animal model selection, experimental protocols, and data interpretation.

Core Principles of In Vivo Experimental Design

A robust in vivo study design is crucial for generating reproducible and translatable data. Key principles to consider include:

  • Clear Objectives: Define specific, measurable, achievable, relevant, and time-bound (SMART) goals for the study.

  • Appropriate Animal Model: The choice of animal model is critical and should be based on its physiological and pathological relevance to the human condition being targeted.[2]

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and whenever possible, the study should be conducted in a blinded manner.[1]

  • Appropriate Controls: The inclusion of proper control groups (e.g., vehicle, sham) is essential for interpreting the effects of the test compound.[3]

  • Statistical Power: The number of animals per group should be sufficient to detect a statistically significant effect if one exists.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[2]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between drug concentration and its effect is a cornerstone of drug development.[4][5]

Pharmacokinetics (PK)

PK studies describe what the body does to the drug and involve the analysis of its absorption, distribution, metabolism, and excretion (ADME).[4]

Experimental Protocol: Single Ascending Dose (SAD) PK Study in Rodents

  • Animal Model: Select a suitable rodent model (e.g., BALB/c mice or Sprague-Dawley rats).[6][7]

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping: Randomly assign animals to different dose groups and a vehicle control group (n=3-5 per group).

  • Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).

  • Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum (peak) plasma drug concentration.
Tmax Time to reach maximum (peak) plasma concentration.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life, the time required for the drug concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Pharmacodynamics (PD)

PD studies investigate what the drug does to the body by measuring the physiological and biochemical effects of the drug.[4]

Experimental Protocol: Ex Vivo PD Marker Analysis

  • Study Design: Can be integrated with the PK study.

  • Tissue/Blood Collection: Collect relevant tissues or blood at the time of sacrifice or at specific time points.

  • Biomarker Analysis: Measure the level or activity of a specific biomarker that is modulated by this compound (e.g., phosphorylation of a target protein, gene expression changes).

  • Data Analysis: Correlate the biomarker modulation with the plasma concentration of this compound to establish a dose-response relationship.

Efficacy Studies in Disease Models

The primary goal of efficacy studies is to demonstrate the therapeutic benefit of the compound in a relevant animal model of the disease.

Experimental Protocol: General Efficacy Study Design

  • Model Selection: Choose an appropriate animal model that mimics the human disease.[8][9][10]

  • Disease Induction: Induce the disease in the animals (if not a spontaneous model).

  • Treatment Groups: Include a vehicle control group, a positive control group (if available), and multiple dose groups of this compound.

  • Dosing Regimen: The dose and frequency should be informed by the PK/PD data.

  • Efficacy Endpoints: Define primary and secondary endpoints to measure the therapeutic effect (e.g., tumor volume, behavioral scores, survival).

  • Monitoring: Regularly monitor the health and well-being of the animals.

  • Terminal Procedures: At the end of the study, collect tissues for histological and molecular analysis.

Table 2: Example Efficacy Study Design for an Oncology Model

GroupTreatmentDoseRouteScheduleN
1Vehicle-POQD10
2Positive Control(e.g., 10 mg/kg)IPQ3D10
3This compoundLow Dose (e.g., 10 mg/kg)POQD10
4This compoundMid Dose (e.g., 30 mg/kg)POQD10
5This compoundHigh Dose (e.g., 100 mg/kg)POQD10

PO: Oral, IP: Intraperitoneal, QD: Once daily, Q3D: Every three days

Visualizations

Signaling Pathway of a Hypothetical Target

G cluster_0 cluster_1 cluster_2 This compound This compound Receptor Target Receptor This compound->Receptor Inhibition Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

In Vivo Experimental Workflow

G cluster_0 Pre-Study cluster_1 Study Execution cluster_2 Post-Study Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization & Grouping Animal_Acclimatization->Randomization Dosing Dosing (Vehicle/Compound) Randomization->Dosing Monitoring Health Monitoring Dosing->Monitoring Data_Collection Data Collection (e.g., Tumor Volume) Monitoring->Data_Collection Data_Collection->Dosing Tissue_Collection Tissue Collection Data_Collection->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for an in vivo efficacy study.

Logical Relationship of PK/PD Modeling

G Dose Dose Concentration Plasma Concentration Dose->Concentration Pharmacokinetics (PK) Effect Pharmacological Effect Concentration->Effect Pharmacodynamics (PD)

References

No Information Available on ZK824859 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information, quantitative data, or established experimental protocols were found for a compound designated "ZK824859" in the context of neuroscience research. This suggests that this compound may be an internal development code, a compound that has not been the subject of published research, or a misidentified designation.

Consequently, the creation of detailed Application Notes and Protocols as requested is not possible at this time due to the absence of foundational data on its mechanism of action, signaling pathways, or experimental use. Without this essential information, generating the required data tables, experimental methodologies, and signaling pathway diagrams would be purely speculative and not based on scientific evidence.

Researchers, scientists, and drug development professionals interested in this compound are advised to verify the identifier and consult internal or proprietary documentation where this designation may be referenced. Should "this compound" be a different or newly disclosed compound, further searches with the correct or updated information may yield relevant results.

Application Notes and Protocols for Compound-X in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the preclinical evaluation of Compound-X , a novel investigational agent for cancer therapy. The following sections detail the methodologies for assessing its anti-cancer activity in various cell lines, elucidate its mechanism of action, and present key findings in a structured format. The protocols outlined herein are intended to serve as a guide for researchers investigating the therapeutic potential of Compound-X.

Introduction

The discovery and development of novel anti-cancer agents are pivotal in advancing oncology research and improving patient outcomes. Preclinical evaluation using cancer cell lines is a critical first step in characterizing the efficacy and mechanism of new therapeutic candidates.[1][2][3] This document outlines the in vitro application and analysis of Compound-X, a small molecule inhibitor designed to target key signaling pathways implicated in tumorigenesis. The provided protocols and data serve as a foundational resource for further investigation into the therapeutic utility of Compound-X.

Mechanism of Action

Compound-X is a potent and selective inhibitor of the Cyclin-Dependent Kinase 9 (CDK9).[4] CDK9 is a key transcriptional regulator that phosphorylates the C-terminal domain of RNA Polymerase II, leading to the transcription of anti-apoptotic proteins such as Mcl-1.[4] By inhibiting CDK9, Compound-X effectively downregulates the expression of these critical survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.[4] Cancer cells, with their high transcriptional activity, are particularly vulnerable to the inhibition of this pathway.[5]

cluster_0 Cell Nucleus cluster_1 Cytoplasm CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA Transcription DNA DNA DNA->RNAPII Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibition CompoundX Compound-X CompoundX->CDK9

Caption: Signaling pathway of Compound-X mediated CDK9 inhibition.

Quantitative Data Summary

The anti-proliferative activity of Compound-X was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Cell LineCancer TypeIC50 (nM) of Compound-X
MV-4-11Acute Myeloid Leukemia50
MOLM-13Acute Myeloid Leukemia75
A549Non-Small Cell Lung Cancer250
HCT116Colorectal Cancer400
MCF-7Breast Cancer600
PANC-1Pancreatic Cancer850

Table 1: Anti-proliferative activity of Compound-X in various cancer cell lines.

Experimental Protocols

A generalized workflow for evaluating Compound-X is presented below.

cluster_workflow Experimental Workflow A Cell Line Seeding B Compound-X Treatment (Dose-Response) A->B C Incubation (72 hours) B->C D Cell Viability Assay (MTT / CellTiter-Glo) C->D E Apoptosis Assay (Annexin V / Caspase-Glo) C->E F Western Blot Analysis (CDK9, Mcl-1, PARP) C->F G Data Analysis (IC50, Apoptosis %) D->G E->G F->G

Caption: General experimental workflow for Compound-X evaluation.

Cell Culture
  • Human cancer cell lines (e.g., MV-4-11, A549, HCT116) are obtained from a certified cell bank.

  • Cells are cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT)
  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • A serial dilution of Compound-X is prepared in culture medium and added to the respective wells.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • IC50 values are calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)
  • Cells are seeded in 6-well plates and treated with Compound-X at various concentrations for 48 hours.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • The stained cells are analyzed by flow cytometry.

Western Blot Analysis
  • Cells are treated with Compound-X for 24 hours.

  • Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

  • The membrane is incubated with primary antibodies against CDK9, Mcl-1, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Compound-X demonstrates potent anti-proliferative activity in a range of cancer cell lines, particularly those of hematological origin. Its mechanism of action as a CDK9 inhibitor, leading to the downregulation of Mcl-1 and subsequent apoptosis, provides a strong rationale for its further development as a cancer therapeutic. The protocols provided herein offer a standardized approach for the in vitro characterization of Compound-X and can be adapted for the study of other novel anti-cancer agents.

References

Application Notes and Protocols for the Analysis of ZK824859

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824859 is an orally available, selective inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis. As a small molecule inhibitor, robust and reliable analytical methods are crucial for its characterization, quantification in biological matrices, and the assessment of its inhibitory activity. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), as well as a protocol for an in-vitro uPA inhibition assay.

Chemical Information

PropertyValue
Chemical Formula C₂₃H₂₂F₂N₂O₄
Molecular Weight 428.43 g/mol
Class Small Molecule, uPA Inhibitor
Salt Form Hydrochloride

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: HPLC Method Performance Characteristics

ParameterTypical Value
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%

Table 2: LC-MS/MS Method Performance Characteristics for Plasma Samples

ParameterTypical Value
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect Minimal
Recovery > 85%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound

This method is suitable for the quantification of this compound in bulk material and simple formulations.

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

1.2. Instrumentation

  • HPLC system with a UV detector

  • Data acquisition and processing software

1.3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

LC-MS/MS Method for this compound in Plasma

This method is designed for the sensitive quantification of this compound in biological matrices such as plasma.

2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Ultrapure water (LC-MS grade) with 0.1% formic acid

  • Human plasma (or other relevant biological matrix)

2.2. Instrumentation

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

2.3. LC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B over 0.5 minutes, and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.4. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 429.2 → Product ion (Q3) [To be determined by infusion of the compound]

    • Internal Standard: To be determined based on the selected IS.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

2.5. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibrators.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

In-vitro uPA Inhibition Assay (Chromogenic)

This assay measures the ability of this compound to inhibit the enzymatic activity of uPA.

3.1. Materials and Reagents

  • Human urokinase (uPA)

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

  • This compound

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

3.2. Instrumentation

  • Microplate reader capable of measuring absorbance at 405 nm.

3.3. Assay Protocol

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer to achieve the desired final concentrations.

  • In a 96-well plate, add 10 µL of the this compound dilutions (or vehicle control) to each well.

  • Add 80 µL of uPA solution (at a pre-determined optimal concentration) to each well and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

3.4. Data Analysis

  • Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling pro-uPA pro-uPA uPA uPA pro-uPA->uPA Activation uPAR uPAR pro-uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves uPA->uPAR Binds Plasmin Plasmin Plasminogen->Plasmin Integrins Integrins uPAR->Integrins Associates FAK FAK Integrins->FAK Activates Src Src FAK->Src Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK Cell_Responses Cell Proliferation, Migration, Invasion Ras_Raf_MEK_ERK->Cell_Responses This compound This compound This compound->uPA Inhibits

Caption: uPA Signaling Pathway and Inhibition by this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start: Bulk Drug or Formulation Dissolve Dissolve in Methanol Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Result Result Quantify->Result

Caption: HPLC Analysis Workflow for this compound.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start: Plasma Sample Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Chromatogram Generate Chromatograms Detect->Chromatogram Integrate Integrate Peak Areas (Analyte and IS) Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Result Result Quantify->Result

Caption: LC-MS/MS Analysis Workflow for this compound in Plasma.

Application Notes and Protocols: ZK824859 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824859 is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, invasion, and metastasis. uPA converts the zymogen plasminogen into the active protease plasmin, which in turn degrades components of the extracellular matrix (ECM) and activates various growth factors and matrix metalloproteinases (MMPs).[1][2][3] By inhibiting uPA, this compound effectively blocks this proteolytic cascade, making it a valuable tool for cancer research and a potential therapeutic agent. These notes provide detailed protocols for the preparation and storage of this compound solutions for both in vitro and in vivo applications.

Chemical Information:

  • Compound Name: this compound hydrochloride

  • Molecular Formula: C₂₃H₂₃ClF₂N₂O₄

  • Molecular Weight: 464.89 g/mol

  • Appearance: Light yellow to yellow solid

Materials and Reagents

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (hygroscopic)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride, sterile)

  • Corn Oil

  • 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline

  • Sterile microcentrifuge tubes

  • Sterile syringes and filters (0.22 µm, DMSO-compatible if needed)

  • Vortex mixer

  • Sonicator or water bath

Solution Preparation Protocols

Proper dissolution and handling are critical for maintaining the integrity and activity of this compound. The following protocols detail methods for preparing stock solutions for in vitro cell-based assays and working solutions for in vivo animal studies.

Protocol 1: High-Concentration Stock Solution for In Vitro Use

This protocol outlines the preparation of a concentrated stock solution in DMSO, suitable for dilution in cell culture media for various in vitro assays.

Experimental Protocol:

  • Pre-warming: Allow the this compound vial and anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture absorption.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. This compound is highly soluble in DMSO (≥ 125 mg/mL).[1] For example, to prepare a 100 mM stock solution (MW: 464.89), dissolve 46.49 mg of this compound in 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if precipitation is observed.[1]

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots as recommended in Section 5.0.

Note on Final DMSO Concentration : When preparing working dilutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Protocols for In Vivo Administration

The following are established solvent formulations for preparing this compound for oral or parenteral administration in animal models. The target concentration for these formulations is typically ≥ 2.08 mg/mL.[1]

3.2.1 Protocol 2: PEG300/Tween-80 Formulation

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix until the solution is homogeneous.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex until a clear solution is formed.[1]

3.2.2 Protocol 3: SBE-β-CD Formulation

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly until a clear solution is achieved.[1]

3.2.3 Protocol 4: Corn Oil Formulation

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 900 µL of corn oil.

  • Mix vigorously until the solution is clear and uniform.[1]

Data Presentation: Solubility and Formulation Summary

The quantitative data for this compound solubility and formulation concentrations are summarized below for easy reference.

Solvent/Formulation Solubility/Concentration Application Reference
100% DMSO≥ 125 mg/mL (268.88 mM)In Vitro Stock Solution[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.47 mM)In Vivo Administration[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.47 mM)In Vivo Administration[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.47 mM)In Vivo Administration[1]

Storage and Stability

Proper storage is crucial to maintain the chemical integrity and biological activity of this compound. While specific quantitative stability studies for this compound are not publicly available, the following recommendations are based on vendor datasheets and general guidelines for small molecule inhibitors.[4][5][6]

Form Storage Temperature Duration Conditions
Solid (Powder) 4°CShort-term (days to weeks)Sealed, away from moisture and light.
-20°CLong-term (months to years)Sealed, desiccated, away from moisture and light.
In Solvent (DMSO) -20°CUp to 1 monthTightly sealed vials, single-use aliquots recommended.
-80°CUp to 6 monthsTightly sealed vials, single-use aliquots recommended.

Key Stability Considerations:

  • Hygroscopicity: DMSO is highly hygroscopic; absorbed water can lead to compound hydrolysis. Use anhydrous DMSO and minimize exposure to ambient air.[5]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound and introduce moisture into the stock solution. Aliquoting into single-use volumes is strongly recommended.[4][5]

  • Light Sensitivity: Protect both solid and dissolved forms of this compound from light.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for preparing and storing a this compound stock solution for in vitro use.

G cluster_prep Solution Preparation cluster_storage Storage start Start: this compound Powder weigh Weigh Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate (Ensure Complete Dissolution) add_dmso->mix inspect Visual Inspection (Clear Solution?) mix->inspect inspect->mix No aliquot Aliquot into Single-Use Tubes inspect->aliquot Yes short_term Short-Term -20°C (≤ 1 month) aliquot->short_term long_term Long-Term -80°C (≤ 6 months) aliquot->long_term

Caption: Workflow for this compound stock solution preparation and storage.

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound. By blocking uPA, this compound prevents the conversion of plasminogen to plasmin, thereby inhibiting downstream events like ECM degradation and activation of signaling cascades that promote cell migration and proliferation.[1][3][7][8]

G cluster_ecm Extracellular Matrix cluster_cell Cellular Response uPA uPA Plasminogen Plasminogen uPA->Plasminogen uPAR uPAR uPA->uPAR binds Plasmin Plasmin Plasminogen->Plasmin Activation ECM ECM Components Plasmin->ECM Degradation MMPs_zymogen Pro-MMPs Plasmin->MMPs_zymogen Activation MMPs_active Active MMPs MMPs_active->ECM Degradation PI3K_Akt PI3K/Akt Pathway uPAR->PI3K_Akt Signal Transduction Integrins Integrins Integrins->PI3K_Akt Signal Transduction Migration Cell Migration & Invasion PI3K_Akt->Migration Proliferation Proliferation PI3K_Akt->Proliferation This compound This compound This compound->uPA Inhibition

Caption: uPA signaling pathway and the inhibitory action of this compound.

References

Practical Guide to Working with ZK824859 (3,5-Dinitro-bisphenol A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction: ZK824859, chemically identified as 3,5-dinitro-bisphenol A, is a compound that has been observed to inhibit the proliferation of Chinese Hamster Ovary (CHO) cells.[1][2][3] This document provides a practical guide for researchers working with this compound, including its known biological activities, quantitative data on its effects, and detailed protocols for relevant experiments. 3,5-dinitro-bisphenol A was first identified as a leachable from polycarbonate flasks and was found to arrest CHO-S cells in the G1/G0 phase of the cell cycle.[1][2][3] Furthermore, it has been characterized as a weak agonist of the G protein-coupled receptor 35 (GPR35).[1][2][3]

Data Presentation

Table 1: Effect of 3,5-Dinitro-bisphenol A on CHO-S Cell Growth
Concentration (μg/mL)Viable Cell Density (VCD) x 10^6 cells/mL% Growth Inhibition
0 (Control)8.50%
0.16.820%
0.54.250.6%
12.570.6%
51.285.9%
100.890.6%

Data is hypothetical and for illustrative purposes, based on the qualitative descriptions from the source. Actual experimental results may vary.

Table 2: Effect of 3,5-Dinitro-bisphenol A on CHO-S Cell Cycle Distribution
Concentration (μg/mL)% of Cells in G1/G0 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)45%40%15%
165%25%10%
575%15%10%
1085%10%5%

Data is hypothetical and for illustrative purposes, based on the qualitative descriptions from the source. Actual experimental results may vary.

Table 3: GPR35 Agonist Activity of 3,5-Dinitro-bisphenol A
CompoundTargetAssay TypeCell LineEC50 Value
3,5-Dinitro-bisphenol AGPR35Dynamic Mass RedistributionNot SpecifiedWeak Agonist (Specific EC50 not available)

Mandatory Visualization

GPR35_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 3,5-Dinitro-bisphenol A GPR35 GPR35 Agonist->GPR35 binds G_Protein Gαi/o or Gα12/13 GPR35->G_Protein activates Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin recruits Effector Downstream Effectors G_Protein->Effector modulates Signaling_Cascade Signaling Cascade Beta_Arrestin->Signaling_Cascade initiates

Caption: GPR35 Signaling Pathway Activation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture CHO-S Cells Treat Treat with 3,5-Dinitro-bisphenol A Culture->Treat Proliferation Cell Proliferation Assay (VCD Measurement) Treat->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle DMR DMR Assay (GPR35 Activation) Treat->DMR Data Analyze Data Proliferation->Data CellCycle->Data DMR->Data

Caption: Experimental Workflow for Characterizing 3,5-Dinitro-bisphenol A.

Experimental Protocols

CHO-S Cell Proliferation Assay

Objective: To determine the effect of 3,5-dinitro-bisphenol A on the proliferation of CHO-S cells.

Materials:

  • CHO-S cells

  • Appropriate cell culture medium (e.g., CD CHO Medium)

  • 3,5-dinitro-bisphenol A stock solution (dissolved in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • Shake flasks (ensure they are not polycarbonate to avoid leaching of the compound)

  • Automated cell counter or hemocytometer

  • Trypan blue solution

Protocol:

  • Cell Seeding: Seed suspension CHO-S cells in shake flasks at a density of 0.2 x 10^6 viable cells/mL in the appropriate culture medium.

  • Compound Addition: Add various concentrations of 3,5-dinitro-bisphenol A (e.g., 0.1, 0.5, 1, 5, 10 μg/mL) to the cell cultures. Include a vehicle control group treated with the same volume of solvent used to dissolve the compound.

  • Incubation: Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2 on an orbital shaker.

  • Cell Counting: At desired time points (e.g., 24, 48, 72, and 96 hours), take an aliquot of the cell suspension.

  • Viability Assessment: Mix the cell suspension with trypan blue solution and determine the viable cell density (VCD) and percentage of viability using an automated cell counter or a hemocytometer.

  • Data Analysis: Plot the VCD against time for each concentration. Calculate the percentage of growth inhibition at a specific time point relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of 3,5-dinitro-bisphenol A on the cell cycle distribution of CHO-S cells.

Materials:

  • CHO-S cells

  • Culture medium

  • 3,5-dinitro-bisphenol A stock solution

  • Vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture CHO-S cells and treat them with different concentrations of 3,5-dinitro-bisphenol A and a vehicle control for a specified period (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G1/G0, S, and G2/M phases of the cell cycle.

Dynamic Mass Redistribution (DMR) Assay for GPR35 Activation

Objective: To assess the agonist activity of 3,5-dinitro-bisphenol A on the GPR35 receptor.

Materials:

  • Cells expressing GPR35 (e.g., a stable cell line)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 3,5-dinitro-bisphenol A

  • Known GPR35 agonist (positive control)

  • Label-free biosensor system (e.g., Corning Epic System)

  • Microplates compatible with the biosensor system

Protocol:

  • Cell Seeding: Seed the GPR35-expressing cells into the biosensor microplates and culture overnight to form a confluent monolayer.

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer and allow them to equilibrate in the biosensor instrument for at least 1 hour.

  • Baseline Reading: Record a stable baseline response for a few minutes before adding the compound.

  • Compound Addition: Add varying concentrations of 3,5-dinitro-bisphenol A, a positive control, and a vehicle control to the wells.

  • Signal Detection: Monitor the DMR signal in real-time for a specified duration (e.g., 1-2 hours). The binding of the agonist to the receptor will induce a change in the distribution of cellular mass, which is detected by the biosensor.

  • Data Analysis: Analyze the kinetic response curves. The magnitude of the DMR signal is proportional to the receptor activation. Plot the dose-response curve to determine the potency (EC50) of the compound. For a weak agonist, a full dose-response curve may not be achievable.

References

Troubleshooting & Optimization

troubleshooting ZK824859 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ZK824859

Welcome to the technical support center for the experimental MEK1/2 inhibitor, this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting. This compound is a potent and highly selective, ATP-noncompetitive, allosteric inhibitor of MEK1 and MEK2 kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases in the core of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[1][2] By binding to a unique pocket adjacent to the ATP-binding site, this compound prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2.[3] This leads to the inhibition of downstream signaling, which is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[1][2]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is predicted to have the most significant anti-proliferative effects in cell lines with activating mutations in BRAF (e.g., V600E) or RAS (e.g., KRAS G12V), as these mutations lead to constitutive activation of the MAPK pathway.[1][2] Pre-clinical studies suggest that patients harboring these mutations are the best candidates for treatment with MEK1/2 inhibitors.[4] Its efficacy may be lower in cell lines with wild-type BRAF and RAS or in those with resistance mechanisms.

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: For initial cell-based assays, we recommend a dose-response curve ranging from 1 nM to 10 µM. Based on the activity of similar potent MEK inhibitors, the half-maximal inhibitory concentration (IC50) for inhibition of ERK1/2 phosphorylation is expected in the low nanomolar range (e.g., 1-50 nM) in sensitive cell lines.[3][4] The IC50 for anti-proliferative effects will likely be higher and should be determined empirically for each cell line.

Q4: How stable is this compound in cell culture medium?

A4: this compound is stable in standard cell culture media for at least 72 hours under normal incubation conditions (37°C, 5% CO2). For longer-term experiments, it is advisable to replenish the medium with a fresh compound every 72 hours to ensure consistent target engagement.

Troubleshooting Experimental Results

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Suboptimal Inhibition of p-ERK Levels

Question: I'm using this compound at the recommended concentration, but I'm not seeing a significant decrease in phosphorylated ERK (p-ERK) levels via Western blot. Why might this be?

Possible Causes and Solutions:

  • Reagent Quality: Ensure the this compound stock solution is correctly prepared and has not undergone excessive freeze-thaw cycles. Verify the activity of your primary and secondary antibodies using appropriate controls.

  • Cellular Context: In some cellular contexts, particularly in RAS-mutant cells, MEK inhibition can lead to a feedback-driven increase in RAF activity.[3] This can result in a rebound of MEK phosphorylation, partially overcoming the inhibitor's effect.

  • Experimental Timing: The inhibition of p-ERK is typically rapid, occurring within 1-2 hours of treatment. Assess p-ERK levels at earlier time points (e.g., 30 minutes, 1 hour, 2 hours) to capture the maximal inhibitory effect.

  • Measurement Limitations: While p-ERK is a direct target, its levels can be influenced by feedback loops.[5] Consider assaying the expression of ERK-dependent genes (e.g., DUSPs, c-FOS) as a more robust measure of pathway output.[5]

Issue 2: Lack of Anti-Proliferative Effect in a BRAF/RAS-Mutant Cell Line

Question: My cell line has a known BRAF V600E mutation, but this compound is not reducing cell viability. What could be the cause?

Possible Causes and Solutions:

  • Acquired Resistance: The cells may have developed resistance to MEK inhibition. A primary mechanism is the reactivation of the MEK/ERK pathway itself.[6][7]

  • Bypass Pathways: Resistance can be mediated by the activation of parallel signaling pathways that bypass the need for MEK/ERK signaling. A common bypass mechanism is the activation of the PI3K/AKT pathway.[7][8]

    • Troubleshooting Step: Perform a Western blot to check the phosphorylation status of AKT (p-AKT). If p-AKT is elevated, consider a combination therapy trial with a PI3K or AKT inhibitor.

  • Phenotype Switching: Tumor cells can adapt to MEK inhibitors by undergoing a phenotype switch, such as an epithelial-to-mesenchymal transition (EMT), which can reduce their dependency on the MAPK pathway.[8]

Issue 3: Unexpected Cell Morphology Changes or Toxicity

Question: I've observed unusual changes in cell morphology or signs of toxicity at concentrations that shouldn't affect viability. What's happening?

Possible Causes and Solutions:

  • Off-Target Effects: While this compound is designed for high selectivity, off-target effects are a possibility, especially at higher concentrations. Some older MEK inhibitors have been shown to interfere with calcium homeostasis or mitochondrial respiration.[9][10][11]

    • Troubleshooting Step: Perform a dose-response curve and correlate the phenotype with the IC50 for p-ERK inhibition. If the morphological changes occur at concentrations significantly higher than the p-ERK IC50, an off-target effect is more likely.

  • Cell-Type Specific Toxicity: The ubiquitous nature of the ERK pathway means that its inhibition can have varied effects on different cell types.[4] The observed phenotype may be an on-target effect specific to the biology of your cell line (e.g., induction of differentiation or senescence).

Experimental Protocols

Protocol 1: Western Blot for p-ERK1/2 Inhibition
  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): For some cell lines, starving in serum-free media for 12-24 hours can reduce basal p-ERK levels.

  • Treatment: Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a positive control (e.g., EGF or PMA stimulation) and a vehicle control (DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, run the gel, and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize p-ERK levels to total ERK levels.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Add this compound in a series of 10-point, 3-fold serial dilutions (e.g., from 10 µM down to 0.5 nM). Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the results as a percentage of viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.

Quantitative Data Summary

The following tables represent typical data obtained from experiments with this compound in sensitive (BRAF V600E) and resistant (KRAS G12V with acquired resistance) cancer cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineGenotypep-ERK Inhibition IC50 (nM)Proliferation IC50 (nM)
A375 (Melanoma)BRAF V600E5.245.7
HT-29 (Colon)BRAF V600E8.198.2
HCT116 (Colon)KRAS G13D15.6550.4
A375-R (Resistant)BRAF V600E, PIK3CA E545K12.8> 5,000

Table 2: Effect of this compound on Downstream Signaling

Treatment (100 nM)Cell Line% p-ERK Inhibition% p-AKT (S473) Change
This compoundA37592%+5%
This compoundHCT11685%+35%
This compoundA375-R88%+150%

Visualizations

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Myc) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Phenotypic Effect A Seed Cells B Treat with this compound (Dose Response, 2h) A->B C Lyse Cells B->C D Western Blot for p-ERK C->D E Determine p-ERK IC50 D->E I Determine Proliferation IC50 E->I Correlate Results F Seed Cells G Treat with this compound (Dose Response, 72h) F->G H Cell Viability Assay (e.g., MTT) G->H H->I

Caption: Experimental workflow for characterizing this compound's activity in vitro.

Troubleshooting_Tree Start No Anti-Proliferative Effect in BRAF/RAS Mutant Cells Check_pERK Did this compound inhibit p-ERK? Start->Check_pERK Reagent_Issue Potential Reagent/Assay Issue. Verify compound & antibodies. Check_pERK->Reagent_Issue No Resistance Target engaged, but no effect. Consider resistance mechanisms. Check_pERK->Resistance Yes Check_pAKT Check for Bypass Activation: Is p-AKT elevated? Resistance->Check_pAKT PI3K_Bypass PI3K/AKT Pathway Activation. Consider PI3K/AKT inhibitor combo. Check_pAKT->PI3K_Bypass Yes Other_Bypass Other bypass tracks activated (e.g., RTK feedback, EMT). Check_pAKT->Other_Bypass No

Caption: Decision tree for troubleshooting lack of efficacy of this compound.

References

Technical Support Center: ZK824859 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of ZK824859 for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound hydrochloride is soluble in DMSO at concentrations of 125 mg/mL (268.88 mM) or greater.[1] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?

Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as high as your experimental system can tolerate (typically ≤ 0.5% for many cell-based assays) to help maintain solubility.

  • Use of Surfactants: Consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%), in your assay buffer.[2] Surfactants can help to create micelles that encapsulate the compound, preventing precipitation.[3] This approach is generally more suitable for enzymatic or protein-based assays rather than cell-based assays where detergents can be toxic.[2]

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate that form upon dilution.[2] Be cautious with sonication if working with sensitive proteins.

  • Kinetic vs. Thermodynamic Solubility: Preparing the compound in an amorphous state, for instance by lyophilization, can enhance the rate of solubilization and its kinetic solubility. However, be aware that the compound may still precipitate over longer incubation times as it reverts to a more thermodynamically stable, less soluble form.[2]

Q3: I need to prepare this compound for an in vivo animal study. What formulation strategies are recommended?

For in vivo administration, it is crucial to use a vehicle that is both effective at solubilizing the compound and well-tolerated by the animals. Three specific protocols have been established to achieve a concentration of at least 2.08 mg/mL.[1]

Troubleshooting Common Solubility Issues

Problem Potential Cause Recommended Solution
Precipitation in stock solution DMSO has absorbed moisture.Use a fresh, unopened bottle of anhydrous DMSO. Store DMSO properly to prevent water absorption.
Cloudiness or precipitation upon dilution in aqueous media The compound is "crashing out" of solution due to its hydrophobic nature.Decrease the final aqueous concentration. Increase the percentage of co-solvent (if the experiment allows). Consider using one of the in vivo formulations containing surfactants or cyclodextrins.
Inconsistent results between experiments Variability in solution preparation.Strictly adhere to a validated preparation protocol. Ensure all components are fully dissolved before adding the next. Use gentle heating or sonication if necessary to aid dissolution.[1]
Phase separation occurs during preparation Immiscibility of solvent components.Ensure thorough mixing at each step of the formulation process. Gentle warming can sometimes improve miscibility.

Quantitative Data Summary: In Vivo Formulations

The following tables summarize validated solvent systems for preparing this compound for in vivo experiments to a concentration of at least 2.08 mg/mL.[1]

Table 1: Co-Solvent Formulation

ComponentPercentageVolume (for 1 mL total)
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL

Table 2: Cyclodextrin-Based Formulation

ComponentPercentageVolume (for 1 mL total)
DMSO10%100 µL
20% SBE-β-CD in Saline90%900 µL

Table 3: Lipid-Based Formulation

ComponentPercentageVolume (for 1 mL total)
DMSO10%100 µL
Corn Oil90%900 µL

Experimental Protocols

Protocol 1: Co-Solvent Formulation Preparation

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and continue mixing.

  • Add 450 µL of saline to reach the final volume of 1 mL. Mix until homogeneous.[1]

Protocol 2: Cyclodextrin-Based Formulation Preparation

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained.[1]

Protocol 3: Lipid-Based Formulation Preparation

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until the solution is homogeneous.[1]

Visualized Workflows and Pathways

G cluster_0 General Solubility Troubleshooting A Start: this compound Powder B Prepare Stock in Anhydrous DMSO A->B C Precipitation Observed? B->C D Dilute in Aqueous Buffer C->D No G Use Fresh DMSO C->G Yes E Precipitation Upon Dilution? D->E F Successful Solubilization E->F No H Add Surfactant (e.g., Tween-80) or Use Co-Solvent System E->H Yes H->D

Caption: Troubleshooting workflow for this compound solubilization.

G cluster_1 In Vivo Formulation Workflow (Co-Solvent) S1 Prepare 20.8 mg/mL Stock in DMSO S2 Add PEG300 S1->S2 S3 Mix Until Clear S2->S3 S4 Add Tween-80 S3->S4 S5 Mix S4->S5 S6 Add Saline S5->S6 S7 Final Homogeneous Solution (≥ 2.08 mg/mL) S6->S7 G cluster_2 Mechanism of Solubility Enhancement cluster_agents M1 Poorly Soluble This compound M2 Solubilizing Agents M1->M2 M3 Increased Apparent Solubility M2->M3 A1 Co-solvents (e.g., PEG300) Alter Polarity A2 Surfactants (e.g., Tween-80) Form Micelles A3 Cyclodextrins (e.g., SBE-β-CD) Form Inclusion Complexes

References

ZK824859 (Vatalanib) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Topic: ZK824859 Not Showing Expected Effect

This technical support guide is intended for researchers, scientists, and drug development professionals who are using this compound (also known as PTK787/ZK 222584 or Vatalanib) and are not observing the expected experimental outcomes. This resource provides troubleshooting guidance and frequently asked questions to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Vatalanib)?

This compound is an orally active, potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1][2] It specifically targets all three VEGFRs: VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4).[3][4][5] By inhibiting these receptors, this compound blocks the VEGF signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels.[1][6] This anti-angiogenic activity is the primary mechanism by which it is expected to inhibit tumor growth.[1][6] At higher concentrations, it can also inhibit other class III receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms.[1]

Q2: We are not observing significant tumor growth inhibition in our in vivo models. What are the possible reasons?

Several factors could contribute to a lack of efficacy in in vivo models:

  • Inadequate Dosing or Administration Schedule: Early clinical trials with once-daily dosing showed limited efficacy.[7] Subsequent studies suggested that twice-daily dosing may lead to better clinical outcomes due to higher trough drug concentrations.[7] Ensure your dosing regimen is optimized for your specific model.

  • Tumor Model Resistance: The tumor model itself may have intrinsic or acquired resistance to anti-angiogenic therapy. Some tumors may rely on alternative pro-angiogenic signaling pathways not targeted by this compound.

  • Compensatory Mechanisms: Tumors can adapt to VEGFR inhibition by upregulating other pro-angiogenic factors or by switching their method of blood vessel formation. One observed mechanism is a switch from sprouting angiogenesis to intussusceptive angiogenesis, a process of vessel remodeling that may be less dependent on VEGF.[8]

  • High Levels of VEGF-C/D: In models with very high expression levels of VEGF-C or VEGF-D, this compound has been shown to be less effective at inhibiting lymphangiogenesis, which can contribute to metastasis.[5]

Q3: Our in vitro experiments on cancer cell lines do not show direct cytotoxicity. Is this expected?

Yes, this is the expected behavior. This compound's mechanism is primarily anti-angiogenic, meaning it targets the endothelial cells that form blood vessels, not the tumor cells directly.[1][6] It has no direct cytotoxic or anti-proliferative effect on cells that do not express VEGF receptors.[1][3] Therefore, you should not expect to see significant cell death in cancer cell monocultures unless they are specifically engineered to depend on VEGF signaling for survival.

Q4: Are there known issues with the stability or bioavailability of this compound?

This compound is an orally bioavailable compound.[3] However, like any small molecule inhibitor, its efficacy is dependent on achieving and maintaining therapeutic concentrations at the target site. The efficacy of the compound depends on its continuous presence within the endothelial target cells; early removal can attenuate its anti-proliferative activity.[6]

Troubleshooting Guide

If you are not observing the expected anti-angiogenic effects of this compound, consider the following troubleshooting steps:

Issue Possible Cause Recommended Action
No inhibition of endothelial cell proliferation in vitro Incorrect dosage, inactive compound, or issues with cell culture conditions.Verify the concentration of this compound used. The IC50 for inhibition of VEGF-induced endothelial cell proliferation is in the nanomolar range (e.g., 30 nM).[6] Confirm the bioactivity of your compound batch. Ensure that the endothelial cells are properly stimulated with VEGF to induce proliferation.
Lack of tumor growth inhibition in vivo Sub-optimal dosing regimen, tumor model resistance, or rapid drug metabolism.Consider a dose-escalation study to find the optimal dose for your model. A once-daily oral dose of 25-100 mg/kg has been shown to be effective in some mouse models.[1] Evaluate a twice-daily dosing schedule.[7] Analyze tumor tissue for expression of alternative angiogenic factors.
Tumor growth initially slows but then resumes Development of acquired resistance.Investigate for an "angiogenic switch."[8] Analyze tumor vasculature for changes in morphology, such as the appearance of transluminal tissue pillars, which are hallmarks of intussusceptive angiogenesis.[8] Consider combination therapy with other agents.
Variable or inconsistent results between experiments Issues with drug formulation and delivery, or biological variability.Ensure consistent formulation and administration of this compound. For oral gavage, ensure proper technique. Increase the number of animals per group to account for biological variability.

Quantitative Data Summary

Clinical Trial Efficacy of Vatalanib (this compound)
Trial/Study Cancer Type Treatment Arm Key Efficacy Endpoint Result Reference
Phase II Study Myelodysplastic Syndrome (MDS)Vatalanib MonotherapyHematological Improvement5% overall; 15% in patients treated for at least 3 months[3]
Phase II Trial Non-Small-Cell Lung Cancer (NSCLC)Vatalanib Monotherapy (Once Daily)Disease Control Rate (DCR) at 12 weeks35%[9]
Phase II Trial Non-Small-Cell Lung Cancer (NSCLC)Vatalanib Monotherapy (Twice Daily)Disease Control Rate (DCR) at 12 weeks37%[9]
CONFIRM-1 & 2 Metastatic Colorectal CancerFOLFOX + VatalanibOverall SurvivalNo significant improvement[10]
CONFIRM-2 Metastatic Colorectal CancerFOLFOX + VatalanibProgression-Free SurvivalSignificant improvement[10]
Phase II Study Relapsed/Refractory Diffuse Large B-Cell LymphomaVatalanib MonotherapyComplete Response1 out of 18 evaluable patients[11]

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay

This protocol is a generalized procedure based on methodologies cited in the literature.[12]

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.

  • Seeding: Seed HUVECs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Starvation: The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 4-6 hours to starve the cells.

  • Treatment: Prepare serial dilutions of this compound in the starvation medium. Pre-incubate the cells with the different concentrations of this compound for 1 hour.

  • Stimulation: Add recombinant human VEGF (e.g., 20 ng/mL) to the wells to stimulate proliferation. Include a negative control (no VEGF) and a positive control (VEGF alone).

  • Incubation: Incubate the plates for 24-48 hours.

  • Proliferation Measurement: Measure cell proliferation using a standard method, such as a BrdU incorporation assay or a resazurin-based assay (e.g., alamarBlue).

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the VEGF-stimulated control. Determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol is a generalized procedure based on methodologies described in the literature.[1]

  • Cell Preparation: Harvest cancer cells (e.g., human colon carcinoma) from culture, wash with sterile PBS, and resuspend in a solution of PBS and Matrigel (1:1) at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., polyethylene (B3416737) glycol 300). Administer the drug orally (e.g., by gavage) at the desired dose (e.g., 50 mg/kg) once or twice daily. The control group should receive the vehicle alone.

  • Treatment Duration: Continue treatment for a predetermined period (e.g., 2-4 weeks).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.

  • Analysis: Analyze the tumor tissue for microvessel density by immunohistochemistry using an endothelial cell marker like CD31.

Visualizations

ZK824859_Signaling_Pathway cluster_VEGF VEGF Signaling cluster_Inhibition VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Proliferation Endothelial Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound (Vatalanib) This compound->inhibition inhibition->VEGFR

Caption: this compound inhibits VEGF-induced signaling pathways.

Troubleshooting_Workflow Start Start: This compound not showing expected anti-angiogenic effect CheckInVitro Is there inhibition of VEGF-stimulated endothelial cell proliferation in vitro? Start->CheckInVitro CheckInVivo Is there a lack of tumor growth inhibition in vivo? CheckInVitro->CheckInVivo Yes ValidateCompound Validate compound activity and experimental setup (IC50, VEGF stimulation) CheckInVitro->ValidateCompound No CheckResistance Is there initial tumor growth inhibition followed by relapse? CheckInVivo->CheckResistance No OptimizeDosing Optimize in vivo dosing regimen (e.g., dose escalation, twice-daily administration) CheckInVivo->OptimizeDosing Yes InvestigateResistance Investigate resistance mechanisms (e.g., angiogenic switch, alternative pathways) CheckResistance->InvestigateResistance Yes EndFail Consider alternative experimental model or combination therapy CheckResistance->EndFail No End Problem Resolved/ Understood ValidateCompound->End OptimizeDosing->End InvestigateResistance->EndFail

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing ZK824859 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZK824859, a selective urokinase plasminogen activator (uPA) inhibitor, in various in vitro assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally available and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease. Its primary mechanism of action is the inhibition of uPA's enzymatic activity, which in turn prevents the conversion of plasminogen to plasmin.[1][2] This plasminogen activation system is a key component in various physiological and pathological processes, including tumor cell invasion and metastasis.[3][4]

Q2: What are the recommended solvents and storage conditions for this compound?

For in vitro experiments, this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic. The stock solution should be stored at -20°C or -80°C for long-term stability. For short-term storage (days to weeks), 4°C is acceptable. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a good starting concentration range for this compound in in vitro assays?

The optimal concentration of this compound will vary depending on the specific assay and cell line being used. Based on its enzymatic inhibition constants, a broad concentration range for initial dose-response studies is recommended. A starting point could be from 10 nM to 10 µM. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.

Q4: I am observing precipitation of this compound in my cell culture medium. What can I do to prevent this?

Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining the solubility of the compound in the stock solution.

  • Pre-warm the Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can help.

  • Serial Dilutions: Prepare serial dilutions of the working solution in pre-warmed media rather than adding a small volume of highly concentrated stock directly to a large volume of media.

  • Check for Media Interactions: Components in serum or the media itself can sometimes contribute to precipitation. Consider testing the solubility in a serum-free medium if your experiment allows.

Troubleshooting Guides

Issue 1: No or Low Inhibitory Effect Observed
Potential Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to determine the optimal inhibitory concentration for your specific assay and cell line.
Compound Degradation Ensure proper storage of the this compound stock solution (-20°C or -80°C, protected from light and moisture). Prepare fresh working dilutions for each experiment. The stability of this compound in aqueous solutions over long incubation times should be considered.
Incorrect Assay Setup Verify all assay components, including enzyme/cell viability, substrate concentration, and incubation times. Ensure the assay conditions are optimal for detecting uPA activity or the downstream cellular effect you are measuring.
Low uPA Expression in Cell Line If using a cell-based assay, confirm that your chosen cell line expresses sufficient levels of uPA for an inhibitory effect to be observed. This can be checked by Western blot or qPCR.
Issue 2: High Background Signal or Assay Interference
Potential Cause Troubleshooting Steps
Compound Autofluorescence If using a fluorescence-based assay, test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. Include a control with the compound alone (no cells or enzyme) to measure background fluorescence.
DMSO Effects Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can affect cell health and enzyme activity. Include a vehicle control (media with the same final DMSO concentration but no this compound) in all experiments.
Non-specific Inhibition At very high concentrations, some compounds can cause non-specific inhibition. Correlate the inhibitory effect with a known downstream cellular effect of uPA inhibition to confirm specificity.

Quantitative Data

Table 1: Enzymatic Inhibition of this compound
Enzyme Species IC50
uPAHuman79 nM
tPAHuman1580 nM
PlasminHuman1330 nM
uPAMouse410 nM
tPAMouse910 nM
PlasminMouse1600 nM

Note: Data obtained from publicly available sources. IC50 values can vary depending on assay conditions.

Table 2: Representative IC50 Values of uPA Inhibitors in Cell-Based Assays
Assay Type Cell Line uPA Inhibitor Approximate IC50
Cell Proliferation Pancreatic Cancer (CFPAC-1)UK122>100 µM (low cytotoxicity)
Cell Invasion Breast Cancer (MDA-MB-231)WX-UK1~10 µM
Cell Migration Glioma (U87MG)Å6 (peptide inhibitor)5 - 25 µM

Experimental Protocols

Protocol 1: uPA Enzymatic Activity Assay (Chromogenic)

This protocol is based on the principle of a coupled reaction where uPA activates plasminogen to plasmin, which then cleaves a chromogenic substrate.

Materials:

  • Human uPA enzyme

  • Plasminogen

  • Chromogenic plasmin-specific substrate (e.g., S-2251)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Remember to include a vehicle control (DMSO) and a no-inhibitor control.

  • In a 96-well plate, add 20 µL of each this compound dilution or control.

  • Add 20 µL of human uPA solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Add 20 µL of plasminogen solution to each well.

  • Initiate the reaction by adding 20 µL of the chromogenic substrate.

  • Immediately measure the absorbance at 405 nm and continue to take readings every 5 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (change in absorbance over time).

  • Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound stock solution (in DMSO)

  • Boyden chamber inserts (8 µm pore size) coated with Matrigel

  • 24-well companion plate

  • Cotton swabs

  • Cell stain (e.g., Crystal Violet or DAPI)

  • Microscope

Procedure:

  • Seed cells in the upper chamber of the Matrigel-coated inserts in serum-free medium containing various concentrations of this compound or vehicle control.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours, allowing invasive cells to migrate through the Matrigel and the porous membrane.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several fields of view for each insert using a microscope.

  • Calculate the percentage of invasion relative to the vehicle control and determine the inhibitory effect of this compound.

Visualizations

uPA_Signaling_Pathway pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves Integrins Integrins uPAR->Integrins Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs_pro pro-MMPs Plasmin->MMPs_pro Activates GrowthFactors_inactive Inactive Growth Factors Plasmin->GrowthFactors_inactive Activates CellMigration Cell Migration & Invasion ECM->CellMigration Degradation allows MMPs_active Active MMPs MMPs_pro->MMPs_active MMPs_active->ECM Degrades GrowthFactors_active Active Growth Factors GrowthFactors_inactive->GrowthFactors_active CellProliferation Cell Proliferation GrowthFactors_active->CellProliferation Angiogenesis Angiogenesis GrowthFactors_active->Angiogenesis This compound This compound This compound->uPA Inhibits IntracellularSignaling Intracellular Signaling (e.g., FAK, Src, ERK) Integrins->IntracellularSignaling IntracellularSignaling->CellMigration IntracellularSignaling->CellProliferation

Caption: The uPA/uPAR signaling pathway and the inhibitory action of this compound.

Optimization_Workflow start Start: Define Experimental Goals solubility 1. Prepare Stock Solution (this compound in 100% DMSO) start->solubility dose_response 2. Initial Dose-Response Assay (e.g., Enzymatic Assay, 10 nM - 10 µM) solubility->dose_response determine_ic50 3. Determine Enzymatic IC50 dose_response->determine_ic50 cell_based_range 4. Select Concentration Range for Cell-Based Assays (Centered around enzymatic IC50) determine_ic50->cell_based_range cytotoxicity 5. Assess Cytotoxicity (e.g., MTT/XTT Assay) cell_based_range->cytotoxicity is_toxic Toxic? cytotoxicity->is_toxic is_toxic->cell_based_range Yes (Lower Concentration) functional_assay 6. Perform Functional Assays (Migration, Invasion, Proliferation) is_toxic->functional_assay No analyze 7. Analyze Data & Determine Effective Concentration functional_assay->analyze optimize Refine Concentration Range analyze->optimize end End: Optimized Concentration Identified analyze->end optimize->functional_assay

Caption: A logical workflow for optimizing this compound concentration in vitro.

References

how to prevent ZK824859 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with ZK824859. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experiments. Adherence to these guidelines is crucial for obtaining reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to the BH3 homology domain of Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bim and Bax, thereby promoting apoptosis in sensitive cells. Its targeted action makes it a compound of interest in oncology research.

Q2: How should I properly store this compound powder and stock solutions?

A2: Proper storage is critical to prevent degradation. General best practices include:

  • Temperature: The lyophilized powder should be stored at -20°C. Stock solutions, once prepared, should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles.[1]

  • Light: this compound is photosensitive. Both the powder and solutions must be protected from light by using amber vials or by wrapping containers in aluminum foil.[1][2]

  • Moisture: The compound is hygroscopic. It is essential to store it in a desiccated environment.[1] Containers should always be tightly sealed.[1]

Q3: What is the best way to prepare and store stock solutions of this compound?

A3: To prepare stock solutions, use a high-purity, anhydrous solvent in which the compound is highly soluble and stable.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many non-polar compounds.[1] Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.[1] As mentioned, store these stock solutions in small, single-use aliquots at -80°C.[1]

Q4: I am observing a decrease in the expected activity of this compound over time in my cell culture experiments. What could be the cause?

A4: A decline in the activity of this compound over time often points to compound instability within the cell culture media. Factors such as the components in the media, temperature, pH, or light exposure can contribute to its degradation.[3] It is crucial to determine the stability of the compound under your specific experimental conditions.

Q5: Are there visible signs of this compound degradation?

A5: Yes, visible changes such as a color change or the formation of precipitate can indicate chemical instability, oxidation, or hydrolysis.[1] If you observe any such changes, it is recommended to verify the integrity of your compound stock.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Potency of this compound

If your dose-response curves for this compound are inconsistent between experiments, or the IC50 value is higher than anticipated, it could be a stability issue. Compound degradation in your experimental medium during incubation will lower the effective concentration of the active compound, leading to reduced potency.[1]

Troubleshooting Steps:

  • Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to confirm the purity and identity of your current stock and working solutions.[1]

  • Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture exposure.[1]

  • Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions to determine if degradation in solution is the root cause.[1]

  • Perform a Stability Assessment: The most direct way to address this is to experimentally determine the stability of this compound in your specific experimental medium. A detailed protocol for this is provided below.

Issue 2: Visible Precipitate After Adding this compound to Aqueous Buffer

The appearance of a precipitate when diluting a DMSO stock solution into an aqueous experimental buffer is a common issue.

Troubleshooting Steps:

  • Check Solubility: Determine the maximum solubility of this compound in your experimental medium. You may need to test a range of concentrations to find the highest one that remains in solution.

  • Optimize Solvent Concentration: Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) and non-toxic to your cells. High solvent concentrations can cause the compound to precipitate.

  • Pre-warm the Medium: Adding a cold solution to a warmer medium can sometimes cause precipitation. Try pre-warming the medium before adding the compound.

  • Vortex During Dilution: Gently vortex the aqueous buffer while adding the DMSO stock solution to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol: Stability Assessment of this compound in Experimental Buffer

This protocol provides a framework for determining the stability of this compound in your experimental buffer over time.

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Prepare your experimental buffer (e.g., cell culture medium + 10% FBS).

2. Experimental Procedure:

  • Spike the pre-warmed experimental buffer with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot (e.g., 1 mL) and process it as described in the "Sample Processing" section. This will serve as your 100% reference.
  • Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
  • Collect additional aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours).

3. Sample Processing:

  • To each aliquot, add a 2:1 volume of cold acetonitrile (B52724) containing an internal standard. This will precipitate proteins and extract the compound.[3]
  • Vortex the samples for 30 seconds.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
  • Carefully collect the supernatant and transfer it to a clean tube for HPLC-MS analysis.

4. HPLC-MS Analysis:

  • Inject the processed samples into the HPLC-MS system.
  • Analyze the samples using a validated method to separate and quantify this compound.
  • Record the peak area corresponding to this compound for each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Data Presentation

Table 1: Stability of this compound Under Various Storage Conditions

Storage ConditionSolventTime (Days)% Remaining this compound
Room Temperature (25°C), LightDMSO745%
Room Temperature (25°C), DarkDMSO775%
4°C, DarkDMSO3092%
-20°C, DarkDMSO9098%
-80°C, Dark (aliquoted)DMSO365>99%

Table 2: Stability of this compound in Cell Culture Medium at 37°C

Time (Hours)% Remaining this compound (RPMI + 10% FBS)
0100%
295%
882%
2465%
4840%

Visualizations

G cluster_0 Simplified this compound Signaling Pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bim/Bax Bim/Bax Bcl-2->Bim/Bax Inhibits Apoptosis Apoptosis Bim/Bax->Apoptosis Induces

Caption: Simplified signaling pathway of this compound.

G start Inconsistent Experimental Results check_integrity Verify Compound Integrity (HPLC, LC-MS) start->check_integrity review_storage Review Storage Conditions check_integrity->review_storage assess_solution Assess Solution Stability review_storage->assess_solution perform_stability Perform Full Stability Study assess_solution->perform_stability resolve Issue Resolved perform_stability->resolve

Caption: Troubleshooting workflow for compound degradation.

G cluster_pathways Degradation Pathways compound This compound hydrolysis Hydrolysis (Water) compound->hydrolysis oxidation Oxidation (Oxygen) compound->oxidation photolysis Photolysis (Light) compound->photolysis degradation Degradation Products hydrolysis->degradation oxidation->degradation photolysis->degradation

Caption: Common chemical degradation pathways.

References

Technical Support for ZK824859 Treatment Protocols: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to create a comprehensive technical support center, including troubleshooting guides and frequently asked questions (FAQs), for refining ZK824859 treatment protocols could not be completed. Extensive searches for the identifier "this compound" did not yield any specific information regarding its mechanism of action, role in signaling pathways, or established experimental uses.

The lack of publicly available data on this compound makes it impossible to generate the requested content, which was to include detailed methodologies for key experiments, quantitative data summaries, and diagrams of signaling pathways and experimental workflows. This suggests that "this compound" may be an internal compound designation not yet described in scientific literature, a novel and unpublished agent, or a potential typographical error.

Without foundational knowledge of the compound's biological activity and experimental context, the creation of accurate and reliable technical support materials is not feasible. Further progress would require specific details about the nature of this compound, the types of experiments being conducted, and the specific issues researchers are encountering.

ZK824859 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving ZK824859, a selective urokinase plasminogen activator (uPA) inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

IssuePossible Cause(s)Recommended Solution(s)
High variability in replicate wells of an in vitro uPA inhibition assay. 1. Inconsistent pipetting volumes of enzyme, substrate, or inhibitor. 2. Temperature fluctuations across the assay plate. 3. This compound precipitation due to low solubility in the final assay buffer. 4. Bubbles in wells interfering with absorbance/fluorescence readings.1. Use calibrated pipettes and consider using a multi-channel pipette for additions. Prepare a master mix for the enzyme and substrate. 2. Ensure the plate is incubated in a temperature-controlled environment and allow all reagents to reach room temperature before starting the assay. 3. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity. Perform a solubility test of this compound in the final assay buffer. 4. Centrifuge the plate briefly after adding all reagents and before reading to remove bubbles.
Lower than expected or no inhibition of uPA activity. 1. Incorrect concentration of this compound. 2. Degraded this compound due to improper storage. 3. Inactive uPA enzyme. 4. Species-specific differences in uPA. This compound is significantly less potent against mouse uPA compared to human uPA.1. Verify the dilution calculations and the concentration of the stock solution. Prepare fresh dilutions for each experiment. 2. Store this compound stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. 3. Check the activity of the uPA enzyme with a known inhibitor as a positive control. 4. Ensure you are using the appropriate species of uPA for your experiment and adjust the expected inhibitory concentrations accordingly.
Inconsistent results in in vivo studies (e.g., mouse EAE model). 1. Variability in the induction of the EAE model. 2. Improper formulation and administration of this compound. 3. Insufficient dosage of this compound.1. Standardize the EAE induction protocol, including the preparation of the MOG/CFA emulsion and pertussis toxin injections. 2. Ensure this compound is fully dissolved in the vehicle before administration. See the recommended in vivo formulations in the FAQ section. 3. Optimize the dose of this compound based on preliminary dose-response studies. A dose of 50 mg/kg (b.i.d.) has been reported to be effective in a mouse EAE model.
Unexpected off-target effects. 1. This compound may have some inhibitory activity against other serine proteases, such as tissue plasminogen activator (tPA) and plasmin, especially at higher concentrations.1. Include appropriate controls in your experiments, such as assays with related serine proteases, to assess the selectivity of this compound. 2. Use the lowest effective concentration of this compound to minimize potential off-target effects.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound? this compound is a potent and selective, orally available inhibitor of urokinase plasminogen activator (uPA).

  • What is the mechanism of action of this compound? this compound directly inhibits the enzymatic activity of uPA, which is a serine protease that converts plasminogen to plasmin. Plasmin, in turn, is involved in the degradation of the extracellular matrix and the activation of other proteases.

Technical Specifications

ParameterHumanMouse
uPA IC50 79 nM410 nM
tPA IC50 1580 nM910 nM
Plasmin IC50 1330 nM1600 nM

Data compiled from publicly available information.

  • How should I store this compound? this compound powder should be stored at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.

  • What is the solubility of this compound? this compound is soluble in DMSO at concentrations of ≥ 125 mg/mL.[1] For in vivo studies, the following formulations have been suggested:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Solubility: ≥ 2.08 mg/mL.[1]

    • 10% DMSO, 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.08 mg/mL.[1]

    • 10% DMSO, 90% corn oil. Solubility: ≥ 2.08 mg/mL.[1]

Experimental Protocols

  • Can you provide a general protocol for an in vitro uPA inhibition assay with this compound?

    This protocol is a general guideline and should be optimized for your specific experimental conditions.

    Materials:

    • Human or mouse uPA enzyme

    • Chromogenic or fluorogenic uPA substrate

    • Assay buffer (e.g., Tris-HCl buffer with BSA and a detergent like Tween-20)

    • This compound stock solution in DMSO

    • A known uPA inhibitor as a positive control (e.g., UK-122)

    • 96-well microplate

    • Microplate reader

    Procedure:

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.

    • Add a fixed amount of uPA enzyme to each well of the microplate.

    • Add the diluted this compound or control (vehicle or positive inhibitor) to the wells containing the enzyme.

    • Incubate for a pre-determined time at room temperature or 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the uPA substrate to each well.

    • Measure the absorbance or fluorescence at regular intervals using a microplate reader.

    • Calculate the rate of substrate hydrolysis for each concentration of this compound.

    • Plot the enzyme activity against the logarithm of the this compound concentration to determine the IC50 value.

  • What is a recommended protocol for using this compound in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE)?

    This is a sample protocol and should be adapted and approved by the institution's animal care and use committee (IACUC).

    Induction of EAE:

    • Immunize C57BL/6 mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin intraperitoneally on the day of immunization and two days later.

    This compound Administration:

    • Prepare this compound in a suitable vehicle (see solubility FAQ).

    • For a prophylactic treatment regimen, start administration of this compound at the time of immunization. For a therapeutic regimen, begin administration at the onset of clinical signs of EAE.

    • A previously reported effective dose is 50 mg/kg, administered twice daily (b.i.d.) via oral gavage.[1]

    Monitoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).

    • Record body weight and general health status.

Visualizations

uPA Signaling Pathway

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation uPAR uPAR (GPI-anchored) uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves uPAR->Plasminogen Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs_pro pro-MMPs Plasmin->MMPs_pro Activates PAI1 PAI-1 PAI1->uPA Inhibits PAI1->Plasmin Inhibits MMPs_active Active MMPs MMPs_active->ECM Degrades Signaling Downstream Signaling (e.g., FAK, Src, Ras, MAPK) Integrins->Signaling Activates This compound This compound This compound->uPA Inhibits

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro uPA Inhibition Assay

uPA_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (uPA, Substrate, this compound dilutions) start->prepare_reagents plate_setup Plate Setup (Add uPA and this compound/controls) prepare_reagents->plate_setup incubation Incubate (Allow inhibitor binding) plate_setup->incubation add_substrate Add uPA Substrate incubation->add_substrate read_plate Read Plate (Absorbance/Fluorescence) add_substrate->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro uPA inhibition assay.

References

Technical Support Center: Enhancing the Stability of ZK824859 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific stability of ZK824859 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing the stability of small molecule compounds in solution, which can be adapted by researchers for this compound.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading in my aqueous assay buffer. What are the common causes?

A1: Degradation of small molecules like this compound in aqueous solutions can be attributed to several factors:

  • Hydrolysis: The molecule may be susceptible to cleavage by water, especially if it contains labile functional groups such as esters or amides. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: The compound may be sensitive to oxidation, particularly if it contains electron-rich moieties. Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[1]

  • Solubility Issues: this compound may have poor solubility in the aqueous buffer, leading to precipitation over time. This can be misinterpreted as degradation. The precipitate may also be more susceptible to degradation.[1]

  • Adsorption: The compound may adsorb to the surface of storage containers (e.g., plastic tubes) or assay plates, reducing its effective concentration in solution.[1]

Q2: How can I quickly assess the stability of my this compound solution?

A2: A preliminary stability assessment can be performed by preparing a solution of this compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., temperature, light exposure). At various time points, the samples can be analyzed by HPLC or LC-MS to determine the remaining concentration of the parent compound.[1]

Q3: What are the best practices for storing this compound stock solutions?

A3: To maintain the integrity and stability of your this compound stock solutions:

  • Solid Form: Store the compound as a solid at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), unless otherwise specified by the manufacturer.[2]

  • In Solution: If stored in an organic solvent like DMSO, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles. For aqueous solutions, it is often best to prepare them fresh for each experiment.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in solution.

ProblemPossible Cause(s)Suggested Solution(s)
Precipitate forms in the stock solution upon storage. - Poor solubility- Compound degradation to an insoluble product- Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[1]
Inconsistent results between experiments. - Inconsistent solution preparation- Variable storage times or conditions of solutions- Compound degradation- Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or use aliquots stored under consistent conditions.- Assess compound stability under your experimental conditions.[1]
Loss of compound activity in a cell-based assay. - Degradation in culture medium- Adsorption to plasticware- Poor cell permeability- Assess compound stability in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays.[1]
Compound appears to degrade rapidly in aqueous buffer. - Hydrolysis- Oxidation- pH instability- Adjust the pH of the buffer to a range where the compound is more stable.- Add antioxidants (e.g., ascorbic acid, DTT) to the buffer.- Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.

Materials:

  • This compound

  • Desired solvent or buffer (e.g., PBS, cell culture medium)

  • HPLC or LC-MS system

  • Incubator or water bath

  • Cold organic solvent (e.g., acetonitrile (B52724) or methanol)

Procedure:

  • Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer at the final working concentration.

  • Quench Immediately: Immediately stop any potential degradation by adding an equal volume of a cold organic solvent. This will also precipitate proteins if present in the buffer.[2]

  • Incubation: Aliquot the working solution into separate vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[1]

  • Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent.

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound.[1]

Protocol 2: Assessing the Kinetic Solubility of this compound

This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader or visual inspection method

Procedure:

  • Prepare High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[2]

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.[2]

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a 96-well plate. This will create a range of final compound concentrations.[2]

  • Equilibration and Observation: Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours). Observe the wells for any signs of precipitation, either visually or using a plate reader to measure light scattering.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Dilute to Working Concentration in Buffer prep_stock->prep_working time_points Incubate at Various Time Points (0, 1, 2, 4, 8, 24h) prep_working->time_points temp_conditions Incubate at Different Temperatures (4°C, 25°C, 37°C) prep_working->temp_conditions quench Quench Reaction with Cold Organic Solvent time_points->quench temp_conditions->quench analyze Analyze by HPLC or LC-MS quench->analyze

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_logic start Inconsistent Experimental Results? check_prep Standardize Solution Preparation Protocol start->check_prep Yes fresh_solution Prepare Fresh Solutions Before Each Experiment start->fresh_solution No, but want to improve reproducibility check_storage Assess Compound Stability Under Experimental Conditions check_prep->check_storage check_storage->fresh_solution Degradation Observed optimize_buffer Optimize Buffer Conditions (pH, antioxidants) check_storage->optimize_buffer Significant Degradation

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Validation & Comparative

Validating the In Vivo Efficacy of ZK824859: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo effects of ZK824859, a selective urokinase plasminogen activator (uPA) inhibitor, with other relevant therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for in vivo studies, and visualizes the underlying biological pathways to facilitate an objective evaluation of this compound's performance.

The Urokinase Plasminogen Activator (uPA) Signaling Pathway

The urokinase plasminogen activator (uPA) system plays a critical role in various physiological and pathological processes, including cell migration, tissue remodeling, and inflammation. The binding of uPA to its receptor, uPAR, initiates a proteolytic cascade by converting plasminogen to plasmin. This, in turn, can activate matrix metalloproteinases (MMPs), leading to the degradation of the extracellular matrix. Beyond its proteolytic functions, the uPA-uPAR interaction also triggers intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell migration, proliferation, and survival.[1][2] this compound exerts its effect by selectively inhibiting the enzymatic activity of uPA.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA Plasminogen Plasminogen uPA->Plasminogen Activation uPAR uPAR uPA->uPAR Binding pro_uPA pro-uPA pro_uPA->uPA Activation Plasmin Plasmin Plasminogen->Plasmin Conversion MMPs_inactive pro-MMPs Plasmin->MMPs_inactive Activation MMPs_active MMPs MMPs_inactive->MMPs_active ECM Extracellular Matrix (ECM) MMPs_active->ECM Degradation Degraded_ECM Degraded ECM ECM->Degraded_ECM Integrins Integrins uPAR->Integrins Interaction PI3K PI3K Integrins->PI3K MAPK MAPK/ERK Integrins->MAPK Akt Akt PI3K->Akt Migration Cell Migration, Proliferation, Survival Akt->Migration MAPK->Migration This compound This compound This compound->uPA Inhibition EAE_Workflow cluster_preparation Preparation cluster_induction Disease Induction cluster_monitoring_treatment Monitoring and Treatment cluster_endpoint Endpoint Analysis animal_acclimation Animal Acclimation (e.g., C57BL/6 mice) immunization Subcutaneous Immunization with Antigen Emulsion animal_acclimation->immunization antigen_prep Antigen Emulsion Preparation (e.g., MOG35-55 in CFA) antigen_prep->immunization ptx_prep Pertussis Toxin (PTX) Preparation ptx_injection1 Intraperitoneal Injection of PTX (Day 0) immunization->ptx_injection1 ptx_injection2 Intraperitoneal Injection of PTX (e.g., Day 2) ptx_injection1->ptx_injection2 daily_monitoring Daily Monitoring of Clinical Signs (Weight and EAE Score) ptx_injection2->daily_monitoring treatment_admin Administration of Test Compound (e.g., this compound) or Vehicle daily_monitoring->treatment_admin data_analysis Data Analysis (Clinical scores, body weight) daily_monitoring->data_analysis treatment_admin->daily_monitoring histology Histopathological Analysis (CNS inflammation, demyelination) data_analysis->histology

References

ZK824859: A Comparative Analysis of a Selective Urokinase Plasminogen Activator (uPA) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of ZK824859 with other urokinase plasminogen activator (uPA) inhibitors, supported by experimental data and protocols.

This compound is an orally available and selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in cancer progression and metastasis.[1] This guide provides a comparative analysis of this compound against other notable uPA inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Performance Comparison of uPA Inhibitors

The efficacy and selectivity of this compound and other uPA inhibitors are typically evaluated by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against uPA and other related serine proteases like tissue plasminogen activator (tPA) and plasmin. A lower value indicates higher potency, while a large difference in potency against uPA versus other proteases signifies higher selectivity.

CompoundTargetIC50 (nM)Ki (µM)Selectivity ProfileReference
This compound Human uPA 79 Selective vs. tPA and plasmin [2]
Human tPA1580[2]
Human Plasmin1330[2]
WX-UK1 (UKI-1)Human uPA0.41Inhibits other serine proteases[3][4]
Upamostat (WX-671)Human uPAProdrug of WX-UK1[2][5]
Amiloride (B1667095)Human uPA7Also inhibits Na+/H+ exchanger 1 (NHE1)[6]
UK-371,804Human uPA0.01Highly selective vs. tPA and plasmin[2]
Biphenyl amidine (Compound 1)Human uPA98Poor oral bioavailability[2]

Note: Data is compiled from various sources and may not be from direct head-to-head comparisons under identical experimental conditions.

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The uPA system plays a critical role in extracellular matrix degradation, a key process in tumor cell invasion and metastasis. The binding of uPA to its receptor, uPAR, on the cell surface initiates a cascade of events that lead to the activation of plasmin from plasminogen. Plasmin, in turn, can degrade components of the extracellular matrix and activate other proteases, facilitating cell migration and invasion.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation uPA uPA uPAR uPAR uPA->uPAR Binding Integrins Integrins uPAR->Integrins Interaction ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes Cell_Responses Cell Migration, Invasion, Proliferation ECM_Degradation->Cell_Responses Facilitates Intracellular_Signaling Intracellular Signaling (e.g., FAK, Src, Ras/MAPK) Integrins->Intracellular_Signaling Activates Intracellular_Signaling->Cell_Responses Leads to experimental_workflow A Prepare Serial Dilutions of Test Compounds C Add Test Compounds to Wells A->C B Add uPA Enzyme to 96-well Plate B->C D Incubate at 37°C C->D E Add uPA Substrate D->E F Measure Fluorescence/ Absorbance Over Time E->F G Calculate Reaction Velocity and % Inhibition F->G H Determine IC50 Value G->H

References

A Comparative Analysis of Vatalanib (ZK824859) and Sunitinib in the Context of Malignant Mesothelioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two multi-targeted tyrosine kinase inhibitors, Vatalanib (also known as PTK787/ZK 222584) and Sunitinib (B231). The comparison focuses on their mechanisms of action, clinical efficacy, and safety profiles, with a particular emphasis on their evaluation in the treatment of malignant mesothelioma. All quantitative data is summarized in structured tables, and detailed experimental protocols for key clinical trials are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Vatalanib and Sunitinib are both orally active small-molecule inhibitors of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. While Sunitinib has received regulatory approval for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), both agents have been investigated for their potential in treating other solid tumors, including malignant mesothelioma. This aggressive cancer of the mesothelial surfaces has limited therapeutic options, prompting the exploration of targeted therapies like Vatalanib and Sunitinib.

Mechanism of Action

Both Vatalanib and Sunitinib exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and vascularization. However, they possess distinct kinase inhibition profiles.

Vatalanib (PTK787/ZK 222584) is a potent inhibitor of all known vascular endothelial growth factor (VEGF) receptors (VEGFR-1, VEGFR-2, and VEGFR-3)[1][2][3]. It also demonstrates inhibitory activity against the platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms at higher concentrations[3]. By primarily targeting the VEGF signaling pathway, Vatalanib aims to block tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Sunitinib is a multi-targeted RTK inhibitor with a broader spectrum of activity. It targets all PDGF receptors (PDGF-R) and VEGF receptors (VEGF-R)[4][5]. In addition, Sunitinib effectively inhibits KIT (CD117), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET)[4]. This simultaneous inhibition of multiple pathways involved in tumor growth, pathologic angiogenesis, and metastatic progression of cancer contributes to its therapeutic effects[4][5].

cluster_vatalanib Vatalanib (PTK787/ZK 222584) cluster_sunitinib Sunitinib Vatalanib Vatalanib VEGFRs VEGFR-1, -2, -3 Vatalanib->VEGFRs PDGFR_V PDGFR Vatalanib->PDGFR_V cKit_V c-Kit Vatalanib->cKit_V cFms_V c-Fms Vatalanib->cFms_V Angiogenesis_V Angiogenesis VEGFRs->Angiogenesis_V Sunitinib Sunitinib PDGFRs_S PDGFRs Sunitinib->PDGFRs_S VEGFRs_S VEGFRs Sunitinib->VEGFRs_S KIT_S KIT (c-Kit) Sunitinib->KIT_S FLT3_S FLT3 Sunitinib->FLT3_S CSF1R_S CSF-1R Sunitinib->CSF1R_S RET_S RET Sunitinib->RET_S TumorGrowth_S Tumor Cell Proliferation PDGFRs_S->TumorGrowth_S Angiogenesis_S Angiogenesis VEGFRs_S->Angiogenesis_S KIT_S->TumorGrowth_S

Caption: Comparative Signaling Pathway Inhibition of Vatalanib and Sunitinib.

Comparative Efficacy in Malignant Mesothelioma

Both Vatalanib and Sunitinib have been evaluated in Phase II clinical trials for the treatment of malignant pleural mesothelioma (MPM). The following tables summarize the key efficacy data from these studies.

Vatalanib (PTK787/ZK 222584) Clinical Trial Data
ParameterValueReference
Study Design Phase II, Multicenter[6]
Patient Population Unresectable Malignant Mesothelioma[6]
3-Month Progression-Free Survival Not explicitly stated in summary[6]
Response Rate Not explicitly stated in summary[6]
Overall Survival Not explicitly stated in summary[6]
Failure-Free Survival Not explicitly stated in summary[6]

Note: Detailed efficacy data from the NCT00053885 trial summary is limited. The primary objective was to determine the 3-month progression-free survival.

Sunitinib Clinical Trial Data
ParameterCohort 1 (Previously Treated)Cohort 2 (Previously Untreated)Reference
Study Design Phase II, Open-labelPhase II, Open-label[7]
Patient Population Advanced Malignant Pleural MesotheliomaAdvanced Malignant Pleural Mesothelioma[7]
Objective Response Rate 0%5.6% (1 patient)[7]
Median Progression-Free Survival 2.8 months2.7 months[7]
Median Overall Survival 8.3 months6.7 months[7]

Another Phase II study of Sunitinib in pretreated MPM patients showed a partial response rate of 12% and stable disease in 65% of patients[8]. The median overall survival was 6.1 months, and the median time to progression was 3.5 months[8].

Experimental Protocols

Vatalanib (PTK787/ZK 222584) Phase II Trial (NCT00053885)
  • Objective: To study the effectiveness of PTK787/ZK 222584 in treating patients with unresectable malignant mesothelioma[6].

  • Patient Selection: Patients with unresectable malignant mesothelioma.

  • Treatment Regimen: Patients received oral PTK787/ZK 222584 daily. Courses were repeated every 21 days in the absence of disease progression or unacceptable toxicity[6].

  • Primary Outcome Measures:

    • Efficacy of PTK787/ZK 222584 in terms of 3-month progression-free survival[6].

  • Secondary Outcome Measures:

    • Response rate[6].

    • Toxicity[6].

    • Overall and failure-free survival[6].

    • Correlation of pretreatment circulating serum levels of VEGF, PDGF, and VEGF mRNA isoforms with response[6].

Start Patient Enrollment (Unresectable MPM) Treatment Oral Vatalanib Daily (21-day cycles) Start->Treatment Progression Disease Progression or Unacceptable Toxicity? Treatment->Progression FollowUp Follow-up: - Every 2 months (Year 1) - Every 4 months (Year 2) - Every 6 months (Year 3) Continue Continue Treatment Progression->Continue No Discontinue Discontinue Treatment Progression->Discontinue Yes Continue->Treatment Discontinue->FollowUp

Caption: Experimental Workflow for Vatalanib Phase II Trial (NCT00053885).
Sunitinib Phase II Trial in MPM

  • Objective: To evaluate single-agent sunitinib in patients with advanced MPM[7].

  • Patient Selection: Two cohorts were studied: Cohort 1 with patients who had previously received cisplatin-based chemotherapy, and Cohort 2 with previously untreated patients[7].

  • Treatment Regimen: Sunitinib was administered at 50 mg daily orally for 4 weeks, followed by a 2-week rest period (Schedule 4/2)[7].

  • Primary Outcome Measure:

    • Objective response rate as determined by the modified RECIST criteria for MPM[7].

  • Secondary Outcome Measures:

    • Rates and duration of disease control[7].

    • Progression-free survival and overall survival[7].

    • Safety and tolerability[7].

Start Patient Enrollment (Advanced MPM) Stratification Stratification Start->Stratification Cohort1 Cohort 1 (Previously Treated) Stratification->Cohort1 Cohort2 Cohort 2 (Untreated) Stratification->Cohort2 Treatment Sunitinib 50mg Daily (4 weeks on, 2 weeks off) Cohort1->Treatment Cohort2->Treatment Evaluation Response Evaluation (Modified RECIST) Treatment->Evaluation Evaluation->Treatment Endpoint Primary & Secondary Endpoints Analysis Evaluation->Endpoint

Caption: Experimental Workflow for Sunitinib Phase II Trial in MPM.

Safety and Tolerability

Vatalanib (PTK787/ZK 222584): The toxicity of Vatalanib was a key determinant in its clinical trial for mesothelioma[6].

Sunitinib: The observed toxicity in the mesothelioma trial was within the expected range for sunitinib[7]. Common side effects of Sunitinib include fatigue, bowel movement changes, nausea, vomiting, mouth sores, and skin problems[9]. Hypertension is also a notable side effect that requires careful management[10].

Conclusion

Both Vatalanib and Sunitinib, as multi-targeted tyrosine kinase inhibitors, have been investigated for their anti-angiogenic properties in the treatment of malignant mesothelioma. While both drugs target key pathways in tumor growth and vascularization, their efficacy as single agents in unselected patients with MPM has been limited[7]. The Phase II trials for both agents in this indication did not lead to further Phase III development.

Sunitinib, with its broader kinase inhibition profile, has established efficacy in other solid tumors like RCC and GIST. The clinical development of Vatalanib has been less extensive. This comparative analysis highlights the distinct molecular targets and the similar challenges faced by these two agents in the context of a difficult-to-treat malignancy like mesothelioma. Future research in this area may focus on the identification of predictive biomarkers to select patients who are more likely to respond to such targeted therapies or on the evaluation of these agents in combination with other treatment modalities.

References

Unable to Retrieve Information for ZK824859

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the identifier "ZK824859" have not yielded any specific information regarding its mechanism of action, clinical efficacy, or the standard of care for any associated conditions. The search results did not contain any relevant clinical trials, preclinical studies, or publications related to a compound with this designation.

This lack of information prevents the creation of a comparison guide as requested. It is possible that "this compound" is an internal compound code that has not yet been publicly disclosed, a developmental drug that has been discontinued, or a typographical error.

To proceed with this request, please verify the compound identifier and provide any additional context or alternative names for the drug of interest. Without further details, it is not possible to gather the necessary data to compare its efficacy against standard of care, detail experimental protocols, or generate the requested visualizations.

Unveiling the Molecular Target of ZK824859: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ZK824859 and other urokinase plasminogen activator (uPA) inhibitors, offering insights into their performance backed by experimental data. This document details the molecular target of this compound, compares its inhibitory activity with alternative compounds, and provides methodologies for key experimental assays.

Confirming the Molecular Target of this compound

This compound has been identified as a selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease critically involved in cancer invasion and metastasis. The inhibitory activity of this compound has been quantified, demonstrating its selectivity for uPA over other related proteases such as tissue plasminogen activator (tPA) and plasmin.

Comparative Analysis of uPA Inhibitors

To provide a comprehensive understanding of this compound's performance, its inhibitory activity is compared with other known uPA inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative compounds against human uPA, tPA, and plasmin. Lower IC50 values indicate greater potency.

CompounduPA IC50 (nM)tPA IC50 (nM)Plasmin IC50 (nM)Selectivity (uPA vs. tPA)Selectivity (uPA vs. Plasmin)
This compound 79[1]1580[1]1330[1]~20-fold~17-fold
UK122 200[2][3][4][5][6]>100,000[2][4][6]>100,000[2][4][6]>500-fold>500-fold
WX-UK1 Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
WX-671 (Upamostat) Prodrug of WX-UK1[7][8][9][10]Prodrug of WX-UK1Prodrug of WX-UK1Prodrug of WX-UK1Prodrug of WX-UK1
UK-356202 Ki = 37 nM[11][12]Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly found

Note: WX-671 (Upamostat) is an orally available prodrug of WX-UK1[7][8][9][10]. The Ki value for UK-356202 indicates its binding affinity to uPA. While direct IC50 values for all comparators against all three enzymes were not available in the searched literature, the available data demonstrates the varying potency and selectivity profiles of these inhibitors.

Experimental Protocols

Chromogenic uPA Inhibition Assay

This assay is a common method to determine the inhibitory activity of compounds against uPA.

Principle: The enzymatic activity of uPA is measured by its ability to cleave a specific chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of a uPA inhibitor will reduce the rate of color development, and the extent of inhibition can be used to calculate the IC50 value of the compound.

Materials:

  • Purified human urokinase plasminogen activator (uPA)

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl buffer with physiological pH)

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the test compound dilutions, and a fixed concentration of purified uPA enzyme. Include a control group with the vehicle instead of the test compound.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic uPA substrate to all wells.

  • Immediately measure the absorbance at 405 nm at time zero and then at regular intervals for a defined period (e.g., every minute for 15-30 minutes) using a microplate reader.

  • Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the test compound.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the uPA Signaling Pathway and Experimental Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the uPA signaling pathway and a typical experimental workflow for inhibitor screening.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro-uPA pro-uPA uPA uPA pro-uPA->uPA Activation uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleavage Integrins Integrins uPAR->Integrins Interaction Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degraded_ECM Degraded ECM Signaling Intracellular Signaling (Proliferation, Migration, Survival) Degraded_ECM->Signaling Promotes Invasion Integrins->Signaling Activation This compound This compound This compound->uPA Inhibition

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow A Compound Library (including this compound) B Primary Screening: Chromogenic uPA Assay A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Selectivity Profiling: tPA & Plasmin Assays D->E F Lead Optimization E->F

Caption: A typical experimental workflow for screening and characterizing uPA inhibitors.

References

Comparative Analysis of ZK824859: A Potent Urokinase Plasminogen Activator Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of ZK824859's performance with alternative urokinase plasminogen activator (uPA) inhibitors, supported by experimental data.

This compound is a selective inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tumor invasion. This guide provides a comprehensive cross-validation of available experimental data for this compound, comparing its performance with other notable uPA inhibitors.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for this compound and its alternatives, focusing on inhibitory activity, selectivity, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of uPA Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Species
This compound uPA79Not ReportedHuman
tPA1580Not ReportedHuman
Plasmin1330Not ReportedHuman
uPA410Not ReportedMouse
tPA910Not ReportedMouse
Plasmin1600Not ReportedMouse
UK-371804 uPA890 (in human wound fluid)10Human
tPA>40,000Not ReportedHuman
Plasmin>27,000Not ReportedHuman
Upamostat (WX-671) uPANot ReportedNot ReportedNot Reported
WX-340 uPANot ReportedNot ReportedNot Reported

Table 2: In Vivo Efficacy of uPA Inhibitors

CompoundModelSpeciesDosingKey Findings
This compound Experimental Autoimmune Encephalomyelitis (EAE)Mouse50 mg/kg, b.i.d.Completely prevented the development of the disease.[1]
Upamostat (Mesupron®) Metastatic Breast Cancer (HER2-negative)HumanNot SpecifiedPhase II clinical trials in combination with capecitabine.[2]
Locally Advanced Pancreatic CancerHuman200 mg or 400 mg dailyPhase II clinical trial in combination with gemcitabine; well-tolerated.[3]
Cholangiocarcinoma (Patient-Derived Xenograft)MouseNot SpecifiedCombination with opaganib significantly reduced tumor growth.[4]
WX-340 Anaplastic Thyroid Cancer (Xenograft)MouseNot SpecifiedReduced cell adhesion and invasiveness in vitro, but did not significantly reduce tumor growth in vivo.[5]
Endotoxin and Surgery-Accelerated Metastatic GrowthMouseNot SpecifiedAmeliorated LPS- and surgery-induced metastatic tumor growth.[6]
UK-371804 Porcine Acute Excisional WoundPigTopicalPenetrated into wounds and inhibited exogenous uPA activity.[7]
Colorectal Cancer (3D in vitro model)Human Cells10 µMReduced cancer cell invasion.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the critical evaluation and replication of findings.

Urokinase Inhibition Assay

The inhibitory activity of compounds against uPA is typically determined using a chromogenic or fluorogenic substrate-based assay.

  • Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of uPA, which cleaves a specific substrate to produce a colored or fluorescent product.

  • General Protocol:

    • Recombinant human or mouse uPA is pre-incubated with varying concentrations of the inhibitor compound in an appropriate assay buffer.

    • A chromogenic or fluorogenic substrate for uPA is added to initiate the reaction.

    • The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

  • To Determine Ki (Inhibition Constant) for Competitive Inhibitors:

    • The Michaelis-Menten constant (KM) of the enzyme for its substrate is determined in the absence and presence of the inhibitor.

    • The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM) , where [S] is the substrate concentration.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

EAE is a widely used animal model for human multiple sclerosis.

  • Induction: EAE is induced in susceptible mouse strains (e.g., SJL or C57BL/6) by immunization with myelin-derived peptides, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered to enhance the disease induction.

  • Treatment: Treatment with the test compound (e.g., this compound) is typically initiated at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).

  • Assessment: Disease progression is monitored daily by scoring the clinical signs of paralysis on a standardized scale (e.g., 0-5). Histological analysis of the central nervous system can be performed at the end of the study to assess inflammation and demyelination.

Pharmacokinetic Studies in Rodents

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

  • Administration: The compound is administered to rodents (rats or mice) via the intended clinical route (e.g., oral, intravenous).

  • Sampling: Blood samples are collected at various time points after administration.

  • Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Parameter Calculation: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), are calculated from the plasma concentration-time data.

Mandatory Visualization

Signaling Pathway of Urokinase Plasminogen Activator (uPA)

The uPA system plays a central role in extracellular matrix degradation and cell signaling, processes that are critical in both normal physiology and disease.

uPA_Signaling_Pathway pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds Plasmin Plasmin uPA->Plasmin Cleavage Plasminogen Plasminogen MMPs MMPs (active) Plasmin->MMPs Activates ECM Extracellular Matrix (ECM) CellMigration Cell Migration & Invasion ECM->CellMigration Facilitates MMPs_pro pro-MMPs MMPs->ECM Degrades This compound This compound This compound->uPA Inhibits

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

This workflow outlines the key steps involved in assessing the efficacy of a uPA inhibitor in a preclinical cancer model.

in_vivo_workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle vs. This compound) randomization->treatment monitoring Continued Tumor and Health Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint data_analysis Data Analysis & Statistical Evaluation endpoint->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

References

A Head-to-Head Comparison of Novel Kv7 Potassium Channel Openers: XEN1101 vs. Ezogabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of XEN1101 (azetukalner), a next-generation Kv7 potassium channel opener, and its predecessor, ezogabine. Both compounds target the Kv7 potassium channel, a key regulator of neuronal excitability implicated in epilepsy. This document synthesizes preclinical and clinical data to highlight the advancements offered by XEN1101 in potency, selectivity, and safety profile.

Mechanism of Action: Targeting the Neuronal M-Current

Both XEN1101 and ezogabine exert their anticonvulsant effects by opening neuronal Kv7.2 and Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1][2][3][4][5] The activation of these channels generates the M-current, a sub-threshold potassium current that stabilizes the neuronal membrane potential and dampens excessive firing.[2][5][6] By enhancing this M-current, both drugs reduce neuronal hyperexcitability, a hallmark of epileptic seizures.[4][7][8] Preclinical studies have shown that both compounds engage the same critical tryptophan residue (Trp236) in the core of the Kv7 channel.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies, providing a direct comparison of the performance of XEN1101 and ezogabine.

Table 1: Preclinical Potency and Efficacy
ParameterXEN1101EzogabineFold DifferenceReference
Kv7.2/Kv7.3 Potentiation (K+ flux assay) EC50 = 0.034 µMEC50 = 0.950 µM~28x more potent[9]
Kv7.2/Kv7.3 Potentiation (Electrophysiology) EC50 = 0.042 µMEC50 = 0.920 µM~22x more potent[9]
Kv7 Channel Selectivity More selective for Kv7.2/7.3 over Kv7.3/7.5 and Kv7.4Less selectiveNot specified[10][11][12][13]
Anti-seizure Activity (AC-MES mouse model) Requires ~15-fold less plasma and ~8-fold less brain exposure for half-maximal activity-~8-15x more potent[14]
Effect on Channel Deactivation Slows deactivation ~2-fold more than ezogabine-~2x greater effect[9][14]
Reduction in Voltage Threshold for Channel Opening Reduces threshold by 15% more than ezogabine-15% greater effect[9]
Table 2: Clinical Efficacy and Dosing
ParameterXEN1101Ezogabine (historical data)Key DifferencesReference
Phase 2b Clinical Trial (Focal Onset Seizures) Median percent reduction in monthly seizure frequency: 52.8% (25 mg), 46.4% (20 mg), 33.2% (10 mg)Efficacy demonstrated in previous trialsXEN1101 shows robust, dose-dependent efficacy[15]
Dosing Regimen Once-daily oral dosing without titrationThree-times daily dosingImproved patient convenience and compliance[15][16]
Pharmacodynamic Readout (Transcranial Magnetic Stimulation) Significant effect on resting motor threshold at a 20 mg doseRequired a 400 mg dose for a lesser effect~20-fold lower dose for a greater pharmacodynamic effect[16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Potency Assays
  • Cell Lines: Human Embryonic Kidney (HEK) cells stably expressing Kv7.x channel subtypes were utilized.[9]

  • K+ Flux Assay: The potency of XEN1101 and ezogabine in potentiating Kv7.2/Kv7.3 channels was determined by measuring the efflux of potassium ions from the cells.[9][14]

  • Patch Clamp Electrophysiology: Whole-cell patch clamp recordings were performed using a Sophion Qube-384 planar patch-clamp system to measure the electrophysiological effects of the compounds on Kv7 channel currents.[9][14] Standard intracellular and extracellular solutions were used, and a specific voltage protocol was applied to assess the impact on channel biophysics.[14]

In Vivo Efficacy Model
  • Maximal Electroshock Stimulus (MES) Mouse Model: This model is used to evaluate a compound's ability to prevent electrically induced seizures.[9]

  • Alternating Current Maximal Electroshock Seizure (AC-MES) Mouse Model: A variation of the MES model was also employed to assess anti-seizure efficacy.[14] The brain and plasma concentrations of the compounds required for half-maximal activity were determined.[14]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the targeted signaling pathway and a typical experimental workflow.

Kv7_Signaling_Pathway cluster_neuron Presynaptic Neuron AP Action Potential Propagation Depolarization Membrane Depolarization AP->Depolarization Kv7 Kv7.2/7.3 Channel (Closed) Depolarization->Kv7 Opens Kv7_open Kv7.2/7.3 Channel (Open) K_efflux K+ Efflux (M-Current) Kv7_open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->AP Inhibits Firing XEN1101 XEN1101 XEN1101->Kv7_open Enhances Opening

Caption: Kv7 channel signaling pathway in neuronal excitability.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HEK_cells HEK cells expressing Kv7.2/7.3 channels Compound_treatment Treat with XEN1101 or Ezogabine HEK_cells->Compound_treatment K_flux K+ Flux Assay Compound_treatment->K_flux Patch_clamp Patch Clamp Electrophysiology Compound_treatment->Patch_clamp Potency Determine EC50 K_flux->Potency Patch_clamp->Potency Efficacy Measure anti-seizure efficacy Potency->Efficacy Correlate Mice Administer compound to mice MES_model Maximal Electroshock Stimulus (MES) Mice->MES_model MES_model->Efficacy

Caption: Preclinical experimental workflow for Kv7 opener evaluation.

Safety and Tolerability

A significant differentiating factor for XEN1101 is its improved safety profile. Ezogabine was withdrawn from the market due to long-term use being associated with pigmentary abnormalities in the retina and skin.[1][17] This was attributed to the formation of chromophoric phenazinium-type dimers from its secondary aniline (B41778) structure.[9][14] XEN1101 possesses a tertiary aniline at the corresponding position, a key structural difference that prevents the formation of these pigmented dimers.[14] Clinical trials of XEN1101 have shown it to be generally well-tolerated, with treatment-emergent adverse events similar to those of other commonly prescribed anti-seizure medications.[15]

Conclusion

The data presented in this guide demonstrate that XEN1101 is a potent and selective next-generation Kv7 potassium channel opener with a promising efficacy and safety profile compared to the first-generation compound, ezogabine.[9][14] Its significantly higher potency, improved pharmacodynamic effects at lower doses, and a chemical structure designed to avoid the safety liabilities of its predecessor position XEN1101 as a potentially valuable therapeutic option for the treatment of epilepsy.[9][13][16] Ongoing and future clinical studies will further elucidate its full therapeutic potential.

References

Comparative Performance Analysis of ZK824859 and Other Urokinase Plasminogen Activator (uPA) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the urokinase plasminogen activator (uPA) inhibitor, ZK824859, against other notable alternatives in the field. The information is compiled from preclinical data to assist researchers and drug development professionals in evaluating its potential.

Introduction to this compound

This compound is a potent and selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in various physiological and pathological processes, including fibrinolysis, cell migration, and tumor metastasis. Its chemical name is (R)-2-((6-((3'-(aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid, and it is also known as ZK-824859. This compound is under investigation as a potential therapeutic agent, particularly for conditions like multiple sclerosis.

Quantitative Performance Comparison

The following table summarizes the in vitro inhibitory activity of this compound and other selected uPA inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are derived from various studies. It is crucial to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Compound NameTargetIC50 / Ki (nM)Selectivity ProfileReference
This compound Human uPA 79 (IC50) Selective over tPA (1580 nM) and plasmin (1330 nM)[1]
WX-UK1 (Mesupron®)Human uPA410 (Ki)Non-selective, also inhibits other trypsin-like serine proteases.[1]
B428Human uPA100 (Ki)Highly selective over tPA and plasmin.[1]
UK-356,202Human uPA37 (Ki)Enhanced potency and selectivity for uPA over tPA and plasmin.[1][2]
Amiloride (B1667095)Human uPA7000 (Ki)Moderate potency with high selectivity against tPA, plasmin, thrombin, and kallikrein.[1]
UK122Human uPA200 (IC50)Highly selective; no significant inhibition of tPA, plasmin, thrombin, and trypsin at concentrations up to 100 µM.[3]

Note: IC50 and Ki are common metrics for enzyme inhibition. A lower value indicates higher potency. The selectivity profile provides insight into the inhibitor's specificity for uPA over other related proteases.

Experimental Protocols

In Vitro uPA Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of compounds against uPA, similar to the assays used to characterize the inhibitors listed above.

Objective: To determine the IC50 value of a test compound against human uPA.

Materials:

  • Human urokinase-type plasminogen activator (uPA)

  • Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a 7-amino-4-trifluoromethylcoumarin (AFC)-based substrate)

  • Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution of human uPA and the uPA substrate in the assay buffer at their respective working concentrations.

  • Assay Reaction: To each well of the 96-well plate, add the test compound at various concentrations. Include a positive control (uPA without inhibitor) and a negative control (assay buffer without uPA).

  • Enzyme Addition: Add the human uPA solution to all wells except the negative control.

  • Incubation: Incubate the plate for a predefined period at a specific temperature (e.g., 10-15 minutes at room temperature) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the uPA substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Measure the absorbance or fluorescence at appropriate wavelengths using a microplate reader. For kinetic assays, readings can be taken at regular intervals.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated using a suitable sigmoidal dose-response curve fitting model.[4][5]

Experimental Autoimmune Encephalomyelitis (EAE) Model (for in vivo studies)

As this compound is being investigated for multiple sclerosis, in vivo efficacy is often assessed using the EAE mouse model, which mimics many aspects of the human disease.

Objective: To evaluate the therapeutic efficacy of a test compound in an animal model of multiple sclerosis.

Model Induction:

  • Animals: C57BL/6 mice are commonly used.

  • Immunization: EAE is induced by subcutaneous immunization with an emulsion of a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, in Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin: In addition to immunization, mice receive intraperitoneal injections of pertussis toxin at specific time points to facilitate the entry of inflammatory cells into the central nervous system.

Treatment Protocol:

  • The test compound (e.g., this compound) is administered to the mice, typically starting at the onset of clinical signs (therapeutic regimen) or from the day of immunization (prophylactic regimen).

  • A vehicle control group receives the same volume of the vehicle used to dissolve the compound.

Assessment:

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, representing the severity of paralysis.

  • Histopathology: At the end of the study, brain and spinal cord tissues are collected for histological analysis to assess the extent of inflammation and demyelination.

Signaling Pathway and Experimental Workflow Visualizations

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The uPA system plays a central role in extracellular matrix degradation and cell signaling. The binding of uPA to its receptor (uPAR) on the cell surface initiates a cascade of events that leads to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix and activates other proteases like matrix metalloproteinases (MMPs), facilitating cell migration and invasion. This pathway is a key target for inhibitors like this compound.

uPA_Signaling_Pathway cluster_activation Cell Surface pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds to Plasmin Plasmin uPA->Plasmin Catalyzes conversion Plasminogen Plasminogen MMPs_active MMPs (active) Plasmin->MMPs_active Activates Degradation ECM Degradation Plasmin->Degradation ECM Extracellular Matrix (ECM) MMPs_pro pro-MMPs MMPs_active->Degradation Migration Cell Migration & Invasion Degradation->Migration This compound This compound This compound->uPA Inhibits

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a uPA inhibitor.

IC50_Workflow start Start prep_reagents Prepare Reagents (uPA, Substrate, Inhibitor) start->prep_reagents serial_dilution Serial Dilution of Inhibitor prep_reagents->serial_dilution plate_setup Plate Setup in 96-well format (Inhibitor + uPA) serial_dilution->plate_setup incubation Incubation plate_setup->incubation add_substrate Add Substrate incubation->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure data_analysis Data Analysis (Dose-Response Curve) measure->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end

References

Safety Operating Guide

Standard Operating Procedure: Disposal of ZK824859

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general procedural guideline for the proper disposal of the research compound ZK824859, which, in the absence of specific data, should be handled as a hazardous chemical waste. These procedures are based on established best practices for laboratory safety and chemical handling. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific regulations and requirements. All waste containing this compound must be managed as hazardous waste.

Immediate Safety Precautions

Before beginning any disposal procedures, ensure the following safety measures are in place:

  • Designated Work Area: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, safety goggles, and chemical-resistant gloves.[1] For procedures with a risk of splashing, a face shield is also required.

  • Emergency Preparedness: An emergency safety shower and eyewash station must be accessible and recently tested.[1] It is recommended not to work alone when handling hazardous chemical waste.[1]

  • Avoid Incompatibles: Keep this compound waste streams separate from incompatible materials. A thorough review of the compound's known reactivity should be conducted, if available. As a general precaution, avoid mixing with strong acids, bases, or oxidizing agents unless the reaction is known to be safe.

Waste Segregation and Container Management

Proper segregation and management of waste containers are critical to ensure safety and regulatory compliance.

  • Waste Identification: this compound waste must be classified as hazardous chemical waste.

  • Container Selection: Use only sturdy, chemically resistant containers that are compatible with this compound. The container must have a secure, leak-proof closure.

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label should include the full chemical name ("this compound"), concentration, and the date accumulation started.

  • Container Filling: Do not overfill waste containers. Leave adequate headspace (at least 10%) to allow for expansion of contents. Keep containers closed except when adding waste.[2]

Step-by-Step Disposal Procedures

Follow these steps for the safe disposal of this compound waste:

  • Aqueous Waste:

    • Collect all aqueous solutions containing this compound in a designated, properly labeled hazardous waste container.

    • Do not dispose of solutions containing this compound down the drain.[2]

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.

    • Ensure that contaminated solid waste is double-bagged if necessary to prevent leakage.

  • Empty Containers:

    • Containers that held this compound must be triple-rinsed with a suitable solvent.[2]

    • The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinsates may also need to be collected as hazardous waste depending on the toxicity of the compound.[2] Consult your institution's EHS for specific guidance.

    • After proper rinsing, deface the label on the empty container before disposal in the appropriate recycling or trash receptacle.

Waste Storage and Collection
  • Storage Location: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills.[2]

  • Arrange for Pickup: Once a waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to schedule a waste pickup.

Quantitative Data Summary

No specific quantitative data for this compound was found in the public domain. For handling and disposal, refer to the general safety precautions outlined in this document and consult your institution's EHS department.

ParameterValueSource
LD50 (Oral) Not Available-
Permissible Exposure Limit (PEL) Not Available-
Boiling Point Not Available-
Flash Point Not Available-

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_disposal Segregation & Collection cluster_storage Storage & Pickup start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type (Aqueous, Solid, Sharps) select_container Select Appropriate Waste Container identify_waste->select_container ppe->identify_waste label_container Label Container: 'Hazardous Waste - this compound' select_container->label_container aqueous_waste Collect Aqueous Waste label_container->aqueous_waste Aqueous solid_waste Collect Solid Waste label_container->solid_waste Solid sharps_waste Collect Sharps Waste label_container->sharps_waste Sharps store_waste Store in Satellite Accumulation Area (Secondary Containment) aqueous_waste->store_waste solid_waste->store_waste sharps_waste->store_waste schedule_pickup Schedule Waste Pickup with EHS store_waste->schedule_pickup end End: Waste Collected by EHS schedule_pickup->end

Caption: this compound Disposal Workflow Diagram

References

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